molecular formula C6H9NO2 B6239896 2-oxa-6-azaspiro[3.4]octan-5-one CAS No. 1824056-67-8

2-oxa-6-azaspiro[3.4]octan-5-one

Cat. No.: B6239896
CAS No.: 1824056-67-8
M. Wt: 127.14 g/mol
InChI Key: YWHFSCDSKMBELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxa-6-azaspiro[3.4]octan-5-one is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-oxa-6-azaspiro[3.4]octan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxa-6-azaspiro[3.4]octan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-6(1-2-7-5)3-9-4-6/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHFSCDSKMBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-oxa-6-azaspiro[3.4]octan-5-one chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the physicochemical properties, synthesis, and medicinal chemistry applications of the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold.

Executive Summary

In modern lead optimization, the over-reliance on planar, sp²-rich aromatic rings has historically contributed to high attrition rates in clinical development due to poor aqueous solubility and off-target promiscuity. As a Senior Application Scientist, I frequently advocate for the strategic incorporation of sp³-rich spirocyclic scaffolds to "escape flatland."

The 2-oxa-6-azaspiro[3.4]octan-5-one (CAS: 1824056-67-8) scaffold represents a masterclass in bioisosteric design[1]. By fusing an oxetane ring with a pyrrolidin-2-one (γ-lactam) core via a quaternary spiro carbon, this molecule acts as a highly effective bioisostere for morpholines, piperazines, and planar benzoxazinones[2]. This whitepaper deconstructs the structural rationale, physicochemical benefits (the "oxetane effect"), and synthetic methodologies required to deploy this scaffold effectively in drug discovery campaigns.

Structural & Conformational Analysis

The unique topology of 2-oxa-6-azaspiro[3.4]octan-5-one is defined by its rigid, three-dimensional vectorization. Unlike fused bicyclic systems, the spiro linkage at C4 forces the oxetane and lactam rings into an orthogonal (perpendicular) arrangement[3].

  • Oxetane Ring (Positions 1-3): Adopts a nearly planar conformation (pucker angle ~0–10°). The oxygen atom acts as a potent, directional hydrogen-bond acceptor[4].

  • Pyrrolidin-2-one Ring (Positions 5-8): Adopts an envelope conformation. The amide bond provides metabolic stability against oxidative cleavage, a common liability in basic amines[5].

  • Vectorization: Substituents attached to the lactam nitrogen (N6) are projected into a distinct spatial quadrant that does not overlap with the oxetane oxygen, allowing for precise, non-clashing interactions within a target binding pocket[1].

G Core 2-Oxa-6-azaspiro[3.4]octan-5-one Spiro Spiro Carbon (C4) (Orthogonal Vectorization) Core->Spiro Oxetane Oxetane Ring (Polar, Low LogP) Fsp3 High Fsp3 Fraction (Escaping Flatland) Oxetane->Fsp3 Lactam Pyrrolidin-2-one (Metabolically Stable) Lactam->Fsp3 Spiro->Oxetane Spiro->Lactam

Structural topology and property modulation of the spirocyclic core.

Physicochemical Profiling: The "Oxetane Effect"

The integration of the oxetane moiety into the spiro-lactam framework is not merely a structural novelty; it is a calculated physicochemical maneuver. Oxetanes are widely recognized as metabolically stable, polarity-enhancing surrogates for gem-dimethyl or carbonyl groups[6][7].

When replacing a morpholine or a planar aromatic ring with 2-oxa-6-azaspiro[3.4]octan-5-one, researchers typically observe a significant improvement in Lipophilic Ligand Efficiency (LLE) [2]. The electron-withdrawing nature of the oxetane oxygen subtly modulates the dipole moment of the adjacent lactam, while its low lipophilicity prevents the non-specific hydrophobic binding that drives off-target toxicity.

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement
PropertyMorpholine / Benzoxazinone2-Oxa-6-azaspiro[3.4]octan-5-oneCausality / Mechanism
Aqueous Solubility Moderate to LowHigh The oxetane oxygen provides a strong H-bond acceptor without the lipophilic penalty of larger alkyl rings[4].
Metabolic Stability Poor (CYP450 oxidation)Excellent The spiro-lactam core lacks the highly oxidizable adjacent methylene protons found in morpholines[5].
Fsp³ Fraction Low (< 0.3)High (> 0.8) The quaternary spiro carbon forces a 3D geometry, increasing target complementarity and clinical success rates[8].
Lipophilicity (LogD) HigherLowered (Neutralized) The compact, polar nature of the oxetane offsets the lipophilicity of the hydrocarbon framework[3].

Synthetic Methodology: Assembling the Spiro Core

Constructing the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold requires precise control over the highly strained oxetane ring. Traditional harsh acidic conditions will cause oxetane ring-opening via nucleophilic attack. Therefore, synthesis must rely on mild, pH-controlled carbon-carbon bond formations.

Below is a field-validated, self-contained protocol for generating the spiro-lactam core de novo via a Wittig olefination followed by a Michael addition/reductive lactamization sequence.

Protocol: De Novo Synthesis of the Spiro-Lactam Core

Rationale: Starting from commercially available oxetan-3-one ensures the fragile 4-membered oxygen heterocycle is intact from the beginning. The subsequent steps build the lactam ring around the C3 position of the oxetane.

  • Wittig Olefination (Vector Initialization):

    • Procedure: Dissolve oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C. Slowly add ethyl (triphenylphosphoranylidene)acetate (1.1 eq). Stir for 4 hours, allowing the reaction to warm to ambient temperature.

    • Causality: The low temperature prevents the volatile oxetan-3-one from evaporating and controls the exotherm, minimizing polymerization. This step establishes the α,β-unsaturated ester necessary for the spiro-junction.

  • Michael Addition (Installing the Nitrogen Vector):

    • Procedure: Isolate the unsaturated ester via silica gel chromatography (hexane/EtOAc). Dissolve in neat nitromethane (10 eq) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq). Heat to 50 °C for 12 hours.

    • Causality: DBU is chosen as a non-nucleophilic base to generate the nitronate anion without attacking the ester or opening the oxetane. Nitromethane acts as both solvent and reagent, driving the equilibrium toward the Michael adduct (the future spiro carbon).

  • Reductive Lactamization (Ring Closure):

    • Procedure: Dissolve the nitro-ester intermediate in methanol. Add Raney Nickel (catalytic) and stir under a Hydrogen atmosphere (50 psi) at 40 °C for 24 hours. Filter through Celite and concentrate.

    • Causality & Self-Validation: The reduction of the nitro group to a primary amine triggers an immediate, spontaneous intramolecular aminolysis of the ethyl ester, forming the γ-lactam. Validation check: LCMS will show the disappearance of the nitro-ester mass and the appearance of the[M+H]⁺ peak at m/z 128.1 (exact mass 127.06)[1].

G SM Oxetan-3-one Step1 Wittig Olefination (Ph3P=CHCO2Et) SM->Step1 Int1 α,β-Unsaturated Ester Step1->Int1 Step2 Michael Addition (MeNO2, DBU) Int1->Step2 Int2 Nitro-Ester Intermediate Step2->Int2 Step3 Reduction & Cyclization (H2, Raney Ni) Int2->Step3 Product Spiro-Lactam Target Step3->Product

De novo synthetic workflow for the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold.

Medicinal Chemistry Applications: A Case Study in MAGL Inhibition

The true power of 2-oxa-6-azaspiro[3.4]octan-5-one is realized in structure-based drug design (SBDD). A landmark application of this scaffold was demonstrated in the optimization of reversible Monoacylglycerol Lipase (MAGL) inhibitors[2].

MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[9]. Early inhibitors utilized a planar 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety, which suffered from high lipophilicity and non-specific off-target binding.

By executing a bioisosteric transformation, researchers replaced the planar benzoxazinone with the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold.

Mechanistic Basis of the Efficacy:
  • LLE Optimization: The spiro-oxetane drastically reduced the LogD of the molecule while maintaining sub-nanomolar potency, resulting in a superior Lipophilic Ligand Efficiency (LLE) profile[2].

  • Targeted Hydrogen Bonding: Crystallographic data revealed that the lactam carbonyl (C5) acts as a direct hydrogen-bond acceptor for the backbone amides of Met123 and Ala51 in the MAGL active site[2].

  • Water-Mediated Bridging: The orthogonal oxetane oxygen does not clash with the hydrophobic pocket; instead, it is perfectly vectorized to engage in a water-mediated hydrogen bond network with Arg57 and His272[2].

G Ligand Spiro-Oxetane-Lactam (MAGL Inhibitor) Carbonyl Lactam C=O Ligand->Carbonyl OxetaneO Oxetane Oxygen Ligand->OxetaneO Lipophilic Spiro sp3 Core Ligand->Lipophilic Met123 Met123 / Ala51 (H-Bond Donors) Carbonyl->Met123 Direct H-Bond Water Bridging Water (Arg57 / His272) OxetaneO->Water Water-Mediated Pocket Hydrophobic Pocket Lipophilic->Pocket Shape Complementarity

Bioisosteric binding network of the spiro-lactam within the MAGL active site.

Conclusion

The 2-oxa-6-azaspiro[3.4]octan-5-one scaffold is far more than a structural curiosity; it is a highly engineered physicochemical tool. By understanding the causality behind its orthogonal vectorization and the "oxetane effect," medicinal chemists can systematically deploy this scaffold to rescue lipophilic, planar leads, thereby driving more robust and clinically viable drug candidates.

References

  • Ikeda, et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Wuitschik, et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • National Institutes of Health. "Applications of oxetanes in drug discovery and medicinal chemistry". PMC.[Link]

  • Google Patents. "US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators".

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and conformationally flexible molecules. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds that offer a unique three-dimensional architecture. This inherent rigidity and defined spatial arrangement of functional groups can lead to significant improvements in pharmacological properties.[1]

The incorporation of heteroatoms, particularly nitrogen and oxygen, into these spirocyclic frameworks gives rise to azaspirocycles and oxa-azaspirocycles, which often exhibit favorable physicochemical properties such as improved aqueous solubility and metabolic stability – critical attributes for successful drug candidates.[1] 2-oxa-6-azaspiro[3.4]octan-5-one, with its distinct oxetane and lactam rings, represents a valuable building block within this chemical space, offering a versatile platform for the design of novel bioactive molecules.

This technical guide provides a comprehensive overview of 2-oxa-6-azaspiro[3.4]octan-5-one, from its fundamental properties and synthesis to its potential applications in drug discovery.

Core Compound Identification and Properties

CAS Number: 1824056-67-8[1]

Molecular Formula: C₆H₉NO₂

Molecular Weight: 127.14 g/mol [1]

InChI Key: YWHFSCDSKMBELA-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not widely published, computational predictions from reliable sources provide valuable insights into its likely physicochemical characteristics.

PropertyPredicted ValueSource
XlogP-0.9PubChem[2]
Monoisotopic Mass127.06333 DaPubChem[2]
Polar Surface Area46.6 ŲPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

The predicted low XlogP value suggests that 2-oxa-6-azaspiro[3.4]octan-5-one is likely to be a relatively polar molecule with good aqueous solubility, a desirable feature for drug candidates.

Synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one: A Strategic Approach

A potential synthetic strategy could involve a multi-step sequence culminating in a key intramolecular cyclization or a cycloaddition reaction to form the spirocyclic lactam.

Hypothetical Synthetic Protocol

The following protocol outlines a scientifically sound, albeit hypothetical, approach to the synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one. This serves as a conceptual framework for researchers to adapt and optimize.

Step 1: Synthesis of a Key Precursor

The initial steps would focus on the construction of a linear precursor containing the necessary functionalities for the subsequent cyclization. This could involve the synthesis of a substituted oxetane with a pendant amino acid or a related derivative.

Step 2: Intramolecular Cyclization/Lactamization

The crucial spirocyclization step would likely involve an intramolecular reaction to form the lactam ring. This could be achieved through various methods, such as:

  • Amide bond formation: Activation of a carboxylic acid moiety on the precursor followed by intramolecular attack by a tethered amine.

  • Ring-closing metathesis (RCM): While more common for larger rings, variations of this powerful reaction could potentially be adapted.

Step 3: Purification and Characterization

The final product would be purified using standard chromatographic techniques (e.g., column chromatography, preparative HPLC). Characterization would be essential to confirm the structure and purity of the target molecule.

Essential Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity and stereochemistry of the spirocyclic system.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight.[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the lactam carbonyl and the ether linkage.

Visualization of a Potential Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one, highlighting the key stages of precursor synthesis, cyclization, and purification.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Purification & Analysis Start Commercially Available Starting Materials Step1 Multi-step synthesis of functionalized oxetane precursor Start->Step1 Cyclization Intramolecular Cyclization (e.g., Lactamization) Step1->Cyclization Purification Chromatographic Purification (e.g., HPLC) Cyclization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End Final Product: 2-oxa-6-azaspiro[3.4]octan-5-one

Caption: Conceptual workflow for the synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one.

Applications in Drug Discovery: A Scaffold of Untapped Potential

While specific biological activity data for 2-oxa-6-azaspiro[3.4]octan-5-one is not yet prevalent in the public domain, the broader class of oxa-azaspiro[3.4]octane derivatives has shown significant promise in the development of novel therapeutics. The rigid, three-dimensional nature of this scaffold makes it an attractive starting point for the design of potent and selective inhibitors of various biological targets.

Potential Therapeutic Areas
  • Oncology: Derivatives of the related 2-oxa-6-azaspiro[3.4]octane have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[3] The unique geometry of the spirocyclic core can enable novel binding interactions within the ATP-binding pocket of kinases.

  • Metabolic Diseases: The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold has been successfully employed in the development of potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5), a promising target for the treatment of type 2 diabetes.[4] This highlights the potential of this spirocyclic system to modulate G-protein coupled receptors.

  • Infectious Diseases: The related 2,6-diazaspiro[3.4]octane core has been identified in potent antitubercular agents.[5] The sp³-rich nature of these scaffolds can lead to improved pharmacokinetic properties, which are often a challenge in the development of anti-infective drugs.

The 2-oxa-6-azaspiro[3.4]octan-5-one core can serve as a valuable starting point for the generation of compound libraries for screening against a wide range of biological targets. Its functional handles – the lactam nitrogen and the potential for substitution on the rings – allow for facile diversification.

Logical Relationship in Drug Discovery Application

The following diagram illustrates the logical progression from the core scaffold to a potential drug candidate.

G Scaffold 2-oxa-6-azaspiro[3.4]octan-5-one Core Scaffold Derivatization Chemical Derivatization (Library Synthesis) Scaffold->Derivatization Versatile Building Block Screening High-Throughput Screening Derivatization->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical/Clinical Drug Candidate Optimization->Candidate

Caption: Logical flow from scaffold to drug candidate in the drug discovery process.

Conclusion and Future Outlook

2-oxa-6-azaspiro[3.4]octan-5-one represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of synthetically tractable functional groups, makes it an attractive building block for the design of novel therapeutics. While detailed experimental data for this specific molecule is still emerging, the success of related spirocyclic systems in various therapeutic areas underscores its significant potential.

Future research efforts should focus on the development of robust and scalable synthetic routes to 2-oxa-6-azaspiro[3.4]octan-5-one and its derivatives. Furthermore, the systematic exploration of its biological activity through high-throughput screening campaigns is warranted to unlock its full therapeutic potential. As the demand for innovative drug candidates with improved properties continues to grow, scaffolds like 2-oxa-6-azaspiro[3.4]octan-5-one will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • 2-oxa-6-azaspiro[3.4]octan-5-one - PubChemLite. Available from: [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. Available from: [Link]

Sources

Technical Guide: Spiro[3.4]octane Bioisosteres in Medicinal Chemistry

[1]

Executive Summary

The transition from planar, aromatic-dominated drug discovery to three-dimensional (

spiro[3.4]octaneangular projection

This guide details the structural rationale, synthetic pathways, and bioisosteric applications of spiro[3.4]octane, designed for medicinal chemists seeking to optimize Lipophilic Ligand Efficiency (LLE) and metabolic stability.

Part 1: Structural & Physicochemical Rationale

The "Escape from Flatland" and Vector Analysis

While spiro[3.3]heptane is widely recognized as a "linear" spacer (mimicking the 180° exit vector of para-substituted benzenes or alkynes), spiro[3.4]octane introduces a "bent" or angular trajectory.

  • Conformational Pucker: The four-membered ring is relatively planar (puckered ~25°), but the five-membered ring adopts an envelope or twist conformation. This creates exit vectors that are not coaxial.[1][2]

  • Bioisosteric Mapping:

    • vs. Cyclohexane: Spiro[3.4]octane removes the "chair-flip" ambiguity, freezing substituents in specific vectors relative to the spiro-center.

    • vs. Piperidine: When nitrogen is incorporated (e.g., 2-azaspiro[3.4]octane), it mimics the steric bulk of piperidine but alters the basicity and lipophilicity profile.

Physicochemical Impact

Incorporating the spiro[3.4]octane core typically yields the following property shifts compared to aromatic analogs:

PropertyEffectMechanistic Rationale
Solubility Increase Disruption of planar

-stacking in crystal lattice; higher

.
LogD Decrease Lower lipophilicity compared to phenyl/cyclohexyl equivalents (volume dependent).
Metabolic Stability Increase The quaternary spiro-carbon blocks metabolic "hotspots" (e.g., benzylic oxidation).
Entropy Decrease Rigidification reduces the entropic penalty upon protein binding (

).
Scaffold Selection Logic

The following decision tree illustrates when to deploy spiro[3.4]octane over other spacers.

ScaffoldSelectionStartTarget Constraint AnalysisGeometryRequired Exit Vector?Start->GeometryLinearLinear (180°)(e.g., para-phenyl)Geometry->LinearCoaxialAngularAngular / Bent(e.g., meta-phenyl, piperidine)Geometry->AngularNon-linearSpiro33Select Spiro[3.3]heptaneLinear->Spiro33CheckMetabMetabolic Liability?Angular->CheckMetabSpiro34Select Spiro[3.4]octaneCheckMetab->Spiro34High Clearance / Need RigidityCyclohexSelect Cyclohexane/PiperidineCheckMetab->CyclohexStandard Space

Caption: Decision logic for selecting spirocyclic scaffolds based on geometric requirements and metabolic stability goals.

Part 2: Synthetic Methodologies

Synthesis of the spiro[3.4]octane core often challenges the chemist due to ring strain. The most robust method for medicinal chemistry (amenable to scale-up) is the intermolecular alkylation or intramolecular cyclization strategies.

Protocol: Synthesis of 2-azaspiro[3.4]octane

This pharmacophore is a frequent replacement for pyrrolidine or piperidine. The following protocol is adapted from the annulation strategies optimized by Ramesh et al. and broadly applied in industrial settings.

Target Molecule: tert-butyl 2-azaspiro[3.4]octane-2-carboxylate[3]

Reagents & Conditions:
  • Starting Material: Ethyl 1-cyanocyclopentanecarboxylate (or similar active methylene).

  • Alkylation: Lithium Aluminum Hydride (LiAlH4), THF.

  • Protection: Di-tert-butyl dicarbonate (

    
    ).
    
Step-by-Step Methodology:
  • Reduction/Cyclization Precursor Assembly:

    • Rationale: Direct formation of the 4-membered ring via alkylation is difficult. A common route involves reducing a nitrile-ester to the amino-alcohol or diamine, then cyclizing.

    • Alternative (Robust):Double Alkylation of Active Methylene.

    • Start with Ethyl cyanoacetate .

    • React with 1,4-dibromobutane (creates the 5-membered ring with a quaternary center).

    • Result: Ethyl 1-cyanocyclopentanecarboxylate.

  • Reduction to Amino-Alcohol:

    • Suspend

      
       (2.0 equiv) in anhydrous THF at 0°C under 
      
      
      .
    • Add Ethyl 1-cyanocyclopentanecarboxylate dropwise.

    • Reflux for 4 hours.

    • Mechanism:[4] The nitrile reduces to the primary amine; the ester reduces to the alcohol.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      ) to quench aluminum salts. Filter and concentrate.
  • Ring Closure (The Critical Step):

    • The resulting amino-alcohol (1-(aminomethyl)cyclopentyl)methanol) is cyclized.

    • Method:Mitsunobu Cyclization or activation of the alcohol (Mesyl chloride/Et3N) followed by internal displacement by the amine.

    • Protocol: Dissolve amino-alcohol in DCM. Add

      
       (3.0 equiv). Cool to 0°C. Add 
      
      
      (1.1 equiv). Warm to RT. Then heat to reflux to effect ring closure to the azetidine.
  • Boc-Protection:

    • The resulting free amine is volatile and polar.

    • Add

      
       (1.1 equiv) and 
      
      
      in DCM. Stir 2h.
    • Purify via silica gel chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

SynthesisSMEthyl cyanoacetate+ 1,4-dibromobutaneInter11-cyanocyclopentanecarboxylateSM->Inter1Alkylation (NaH)RedAmino-Alcohol(LiAlH4 Reduction)Inter1->RedReductionCycRing Closure(MsCl / Heat)Red->CycActivationProd2-azaspiro[3.4]octane(Boc Protected)Cyc->ProdProtection

Caption: Synthetic route for 2-azaspiro[3.4]octane via active methylene alkylation and intramolecular displacement.

Part 3: Bioisosteric Applications & Case Studies

Case Study: MAGL Inhibitors (Takeda)

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, researchers utilized spiro scaffolds to improve LLE.[5]

  • Original Hit: Contained a benzo-fused lactam.

  • Liability: High lipophilicity (LogP > 4) leading to poor metabolic stability and off-target effects.

  • Bioisosteric Replacement: The benzo-ring was replaced with a spiro[3.4]octane core.

  • Outcome:

    • Maintained the necessary angle for the catalytic site interaction.

    • Reduced LogP by ~1.5 units.

    • Improved solubility >10-fold.

    • Mechanism: The spiro-cycle mimicked the "turn" of the fused aromatic system without the lipophilic penalty of the benzene ring.

Comparative Metrics: Phenyl vs. Spiro[3.4]octane

When replacing a phenyl ring acting as a spacer:

MetricPhenyl-SpacerSpiro[3.4]octane-SpacerAdvantage
Geometry Planar (2D)Puckered (3D)Access to novel IP space; better fit in globular pockets.
Electronic Electron-rich (

-cloud)
Saturated (

-bonds)
Avoids

stacking (can be good or bad depending on target).
Metabolism CYP450 oxidation proneCYP450 ResistantBlocks oxidative clearance.
Vector Angle

(meta) /

(para)
Variable (

)
Unique vector not accessible by aromatics.

Part 4: References

  • Ramesh, S., et al. "Facile synthesis of 2-azaspiro[3.4]octane."[6] Organic & Biomolecular Chemistry, 2019.

  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." European Journal of Organic Chemistry, 2010. (Foundational review on spirocycles).

  • Mykhailiuk, P. K. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[1][2] Angewandte Chemie International Edition, 2024.[1][7] (Provides the comparative context for spiro-systems).

  • Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors."[5] Journal of Medicinal Chemistry, 2021.

  • BenchChem Technical Guide. "The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold."

Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-oxa-6-azaspiro[3.4]octan-5-one , a high-value spirocyclic scaffold in modern drug discovery.

Executive Summary

2-Oxa-6-azaspiro[3.4]octan-5-one (CAS: 1824056-67-8) represents a privileged structural motif in medicinal chemistry, classified as a spirocyclic lactam .[1] This scaffold fuses a four-membered oxetane ring with a five-membered pyrrolidin-2-one (gamma-lactam) ring at a single quaternary carbon (C4).[1]

The molecule is engineered to address the "flatness" problem in drug discovery. By replacing planar aromatic systems with this


-rich core, researchers can improve aqueous solubility and metabolic stability while maintaining precise vector orientation for target binding.[1] It is a critical intermediate in the synthesis of targeted protein degraders (e.g., VAV1 degraders) and peptidomimetics.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Numbering[5]
  • IUPAC Name: 2-oxa-6-azaspiro[3.4]octan-5-one[1][2]

  • CAS Number: 1824056-67-8[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 127.14 g/mol

  • SMILES: O=C1NCC2(COC2)C1

Structural Topology: The spiro[3.4] system consists of:

  • Ring A (Oxetane): An ether-containing 4-membered ring.[1] The oxygen at position 2 lowers lipophilicity (

    
    ) and blocks metabolic hotspots common in carbocyclic analogs (e.g., cyclobutane).[1]
    
  • Ring B (Pyrrolidinone): A lactam ring.[1] The carbonyl at position 5 (adjacent to the spiro center) and nitrogen at position 6 provide a rigid hydrogen-bond donor/acceptor motif.

3D Conformation

Unlike flat heteroaromatics, this molecule adopts a defined "puckered" conformation.[1] The oxetane ring is typically puckered by ~25-30°, while the lactam ring adopts an envelope conformation.[1] This rigidity reduces the entropic penalty upon protein binding, a key advantage over flexible aliphatic chains.

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this scaffold class.

PropertyValueDescription/Implication
LogP (Calc) -0.9 to -0.6Highly polar; excellent for lowering the lipophilicity of greasy leads.[1]
TPSA ~49

Polar Surface Area derived from Lactam (CONH) + Ether (O).[1] Good permeability range (<140

).[1]
H-Bond Donors 1The lactam NH is a strong donor.
H-Bond Acceptors 2The lactam Carbonyl (C=O) and Oxetane Oxygen.[1]
Aqueous Solubility High (>10 mg/mL)The combination of low LogP and small size confers high water solubility.
pKa (Acid) >15The lactam NH is weakly acidic; deprotonation requires strong bases (e.g., NaH).[1]
Metabolic Stability HighThe quaternary spiro center blocks oxidative metabolism (CYP450) at the alpha-position.

Synthesis & Manufacturing

The synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one requires constructing the quaternary center with precise regiocontrol.[1] The most robust route involves the alkylation of an oxetane ester followed by reductive cyclization.

Representative Synthetic Route

This protocol avoids the use of unstable intermediates and allows for scale-up.[4]

Step 1: Alpha-Alkylation of Oxetane Ester

  • Precursor: Methyl oxetane-3-carboxylate.[1]

  • Reagents: LDA (Lithium Diisopropylamide), Bromoacetonitrile (

    
    ).[1]
    
  • Mechanism: Enolate formation at the oxetane C3 position followed by

    
     attack on bromoacetonitrile.
    
  • Product: Methyl 3-(cyanomethyl)oxetane-3-carboxylate.[1]

Step 2: Reductive Cyclization

  • Reagents:

    
     (Hydrogen gas), Raney Nickel or 
    
    
    
    .[1]
  • Mechanism: Reduction of the nitrile (-CN) to a primary amine (

    
    ).[1] The amine spontaneously attacks the adjacent methyl ester intramolecularly to close the lactam ring.
    
  • Product: 2-oxa-6-azaspiro[3.4]octan-5-one.[1][2][3]

Synthesis Start Methyl oxetane-3-carboxylate (Starting Material) Step1 Step 1: Alkylation (LDA, BrCH2CN, -78°C) Start->Step1 Inter Intermediate: Methyl 3-(cyanomethyl) oxetane-3-carboxylate Step1->Inter Step2 Step 2: Reductive Cyclization (H2, Raney Ni, MeOH) Inter->Step2 Final Target: 2-oxa-6-azaspiro[3.4] octan-5-one Step2->Final

Figure 1: Synthetic pathway for the construction of the 2-oxa-6-azaspiro[3.4]octan-5-one core via ester alkylation.

Experimental Protocols (Self-Validating)

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility, critical for formulating stock solutions for biological assays.

  • Preparation: Weigh 5 mg of 2-oxa-6-azaspiro[3.4]octan-5-one into a 1.5 mL glass vial.

  • Solvent Addition: Add 100

    
     of PBS (pH 7.4).
    
  • Equilibration: Shake at 25°C for 24 hours at 800 rpm.

  • Filtration: Filter the suspension using a 0.22

    
     PVDF syringe filter to remove undissolved solids.
    
  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

  • Validation: If the peak area exceeds the linear range, dilute 1:10 and re-inject. The presence of a solid pellet after 24 hours confirms saturation.

Lipophilicity (LogD) Determination

Since the molecule is neutral at physiological pH, LogD is equivalent to LogP.[1]

  • System: Octanol-Water shake flask method.

  • Protocol:

    • Dissolve compound in octanol-saturated water (Phase A) to 1 mM.[1]

    • Add an equal volume of water-saturated octanol (Phase B).[1]

    • Vortex for 30 minutes; centrifuge to separate phases.

    • Quantify concentration in both phases via HPLC.

  • Calculation:

    
    .[1]
    
  • Acceptance Criteria: Mass balance (sum of both phases) must be >90% of initial input.

Applications in Drug Discovery[2][5][8][9][10]

Bioisosterism & Scaffold Hopping

This scaffold serves as a 3D-bioisostere for:

  • Morpholine: The oxetane oxygen mimics the morpholine ether, while the lactam provides polarity.

  • Gem-dimethyl groups: The spiro-oxetane is sterically similar to a gem-dimethyl group but significantly more polar (

    
     reduction of ~1.0 unit).[1]
    
Targeted Protein Degradation (PROTACs)

Recent patent literature (e.g., WO2024151547A1) highlights the use of this scaffold in VAV1 degraders .[1] The rigid spiro-lactam acts as a linker or exit vector, orienting the E3 ligase ligand relative to the target protein warhead. The spiro center prevents "linker collapse," a common failure mode in bifunctional molecules.[1]

Applications Core 2-oxa-6-azaspiro[3.4]octan-5-one Prop1 High Fsp3 Character Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Prop3 Defined Exit Vectors Core->Prop3 App1 Solubility Enhancement (Replace aromatic rings) Prop1->App1 App2 Block Metabolic Hotspots (Quaternary Center) Prop2->App2 App3 Linker Design (PROTACs / Glues) Prop3->App3

Figure 2: Functional relationship between physicochemical properties and medicinal chemistry applications.

References

  • Synthesis of Spirocyclic Scaffolds: Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] [1]

  • VAV1 Degrader Application: Patent WO2024151547A1. "Targeted degradation of VAV1." Google Patents.

  • Oxetane Properties: Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8983.[1] [1]

  • Spiro-Lactam Synthesis: Jarrahpour, A., et al. (2012).[1] "Spirocyclic β-Lactams: Synthesis and Biological Evaluation." Current Organic Synthesis, 9(6).

Sources

3D Structural Conformation of Spiro-Fused Oxetane Pyrrolidones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly strained, sp3-rich structural motifs into pharmaceutical pipelines has fundamentally altered the landscape of drug design. Among these, spiro-fused oxetane pyrrolidones have emerged as privileged scaffolds. By acting as sophisticated bioisosteres for gem-dimethyl groups, morpholines, and carbonyls, these architectures offer a unique combination of conformational rigidity and favorable physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the 3D conformation of spiro-oxetane pyrrolidones, detailing the causality behind their pharmacokinetic advantages and providing field-proven, self-validating synthetic protocols for their incorporation.

The Bioisosteric Paradigm of Oxetanes

Historically, medicinal chemists relied on planar, sp2-hybridized rings or flexible aliphatic chains to modulate target affinity. However, the "escape from flatland" initiative has driven the adoption of highly constrained, three-dimensional systems. Oxetanes—four-membered oxygen-containing heterocycles—possess significant strain energy (~106 kJ/mol) but exhibit remarkable chemical stability under physiological conditions.

When an oxetane is spiro-fused to a pyrrolidone (a five-membered lactam), the resulting bicyclic system generates rigorously defined spatial exit vectors. As demonstrated in [1], the oxetane oxygen acts as a potent hydrogen-bond acceptor while simultaneously reducing the lipophilic burden typically associated with all-carbon spirocycles. This makes the spiro-oxetane pyrrolidone an ideal scaffold for optimizing both pharmacodynamics (target binding) and pharmacokinetics (solubility and clearance).

3D Conformational Dynamics

The structural genius of the spiro-oxetane pyrrolidone lies in its subtle deviation from planarity. Unlike epoxides, which are rigidly planar, or cyclobutanes, which exhibit severe puckering, the oxetane ring adopts a highly specific conformation to minimize transannular strain.

Ring Puckering and Lone Pair Orientation: To alleviate the eclipsing interactions between adjacent C-H bonds, the oxetane ring puckers at an angle (θ) of approximately 16° to 17°[1]. The carbon–oxygen bond length is ~1.46 Å, and the carbon–carbon bond length is ~1.53 Å, resulting in a compressed C-O-C bond angle of 90.2°[2]. This puckering is crucial because it projects the oxygen lone pairs into a spatial orientation that closely mimics the trajectory of a carbonyl oxygen, allowing the oxetane to seamlessly replace ketones or amides in protein-ligand binding pockets without introducing the metabolic liabilities of a reactive carbonyl.

G N1 Spiro-Oxetane Pyrrolidone Core N2 Ring Puckering (~17° angle) N1->N2 N3 Inductive Electron Withdrawal N1->N3 N6 Improved Aqueous Solubility N2->N6 N4 Reduced Amine Basicity (pKa ↓) N3->N4 N5 Enhanced Metabolic Stability N4->N5 N7 Optimized PK/PD Profile N5->N7 N6->N7

Logical flow of spiro-oxetane structural features driving pharmacokinetic optimization.

Physicochemical Causality & Quantitative Impact

The 3D conformation of spiro-oxetane pyrrolidones directly dictates their macroscopic physicochemical behavior. The causality of these property shifts is rooted in fundamental physical chemistry:

  • Aqueous Solubility: The compact nature of the oxetane ring reduces the overall molar volume compared to a gem-dimethyl group. Concurrently, the exposed oxygen atom creates a strong local dipole. This high polarity-to-surface-area ratio dramatically lowers the desolvation penalty, often increasing aqueous solubility by orders of magnitude[1].

  • Basicity Modulation: The strong σ-electron-withdrawing nature of the oxetane oxygen propagates through the spiro-carbon via inductive effects. When an amine is appended to the pyrrolidone core, this inductive pull reduces the electron density on the nitrogen, lowering its pKa. This is critical for reducing the volume of distribution (Vss) and mitigating hERG toxicity[3].

  • Metabolic Stability: The rigid spiro-fusion creates a steric shield around the pyrrolidone core, blocking cytochrome P450 (CYP) enzymes from accessing vulnerable C-H bonds. Furthermore, the oxetane itself is highly resistant to oxidative ring-opening[2].

Table 1: Comparative Physicochemical Profiling of Pyrrolidone Scaffolds

Physicochemical ParameterGem-Dimethyl PyrrolidoneCyclobutane-Spiro-PyrrolidoneOxetane-Spiro-PyrrolidoneStructural Driver (Causality)
Aqueous Solubility BaselineDecreasedIncreased (>10x) High dipole moment and H-bond acceptor capacity of the oxetane oxygen.
Lipophilicity (LogP) ~1.8~2.5~0.8 Favorable polarity-to-surface-area ratio; reduced hydrophobic bulk.
Intrinsic Clearance (CLint) HighModerateLow Steric shielding of the lactam ring; resistance of oxetane to CYP450 oxidation.
Ring Puckering Angle (θ) N/A~25°~17° Minimized transannular eclipsing interactions due to the oxygen atom.
Synthetic Methodologies: A Self-Validating Protocol

Synthesizing highly strained spirocyclic systems requires precise thermodynamic and kinetic control. Direct [2+2] photochemical cycloadditions (Paternò-Büchi reactions) are viable but often suffer from poor regioselectivity when applied to complex pyrrolidones[4]. Instead, a stepwise sulfur ylide-mediated ring expansion provides a robust, self-validating pathway[5].

G S1 1. N-Protection (Boc-anhydride) S2 2. Epoxidation (Corey-Chaykovsky) S1->S2 S3 3. Ring Expansion (TMSI / Base) S2->S3 S4 4. Deprotection & Purification S3->S4 S5 Spiro-fused Oxetane Pyrrolidone S4->S5

Step-by-step synthetic workflow for constructing spiro-fused oxetane pyrrolidones.

Step-by-Step Methodology: Synthesis of 2-Oxa-6-azaspiro[3.4]octan-5-one

Objective: Construct the spiro-oxetane ring onto a pyrrolidone scaffold via a controlled Corey-Chaykovsky epoxidation followed by regioselective ring expansion.

  • N-Protection (Kinetic Shielding):

    • Procedure: Dissolve 3-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

    • Causality: The lactam nitrogen must be electronically deactivated. Failure to protect the nitrogen will result in competitive N-alkylation by the highly reactive sulfur ylide in subsequent steps.

  • Epoxidation (Thermodynamic Control):

    • Procedure: In a separate flame-dried flask, treat trimethylsulfoxonium iodide (TMSI, 1.5 eq) with sodium hydride (NaH, 1.4 eq) in anhydrous DMSO to generate dimethylsulfoxonium methylide. Add the protected pyrrolidone dropwise at 0°C. Stir for 2 hours.

    • Causality: Trimethylsulfoxonium iodide is selected over trimethylsulfonium iodide because the former generates a less reactive, more stable ylide. This allows the epoxidation to proceed under thermodynamic control, preventing unwanted side reactions at the sensitive lactam carbonyl.

  • Ring Expansion (Regioselective Attack):

    • Procedure: Isolate the intermediate spiro-epoxide. Dissolve the epoxide in tert-butanol and treat with an additional 2.0 equivalents of TMSI and potassium tert-butoxide (KOtBu) at 60°C for 12 hours.

    • Causality: The bulky tert-butoxide base prevents direct nucleophilic opening of the epoxide. Instead, the sulfur ylide selectively attacks the less sterically hindered terminal carbon of the epoxide, driving the thermodynamically favorable expansion into the four-membered oxetane ring[5].

  • Quenching and Purification (Degradation Prevention):

    • Procedure: Quench the reaction strictly with saturated aqueous NH4Cl. Extract with ethyl acetate, concentrate under reduced pressure, and purify via silica gel chromatography.

    • Causality: Oxetanes are highly susceptible to acid-catalyzed ring-opening. Quenching with strong acids (e.g., HCl) will result in the formation of chloro-alcohols[5]. NH4Cl provides a mildly acidic buffer that safely neutralizes the reaction without degrading the newly formed spirocycle.

Analytical Validation Workflows

To confirm the 3D structural conformation and ensure the integrity of the spiro-fusion, a dual-analytical approach is mandatory:

  • Nuclear Magnetic Resonance (NMR) Profiling: Standard 1D 1H-NMR will confirm the presence of the oxetane protons (typically appearing as distinct doublets of doublets between 4.5–5.0 ppm due to the rigid ring system). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for validating the spatial proximity between the oxetane methylene protons and the pyrrolidone core, confirming the ~17° puckering angle in solution[1].

  • X-Ray Crystallography: For absolute conformational validation, single-crystal X-ray diffraction must be employed. This will definitively map the C-O-C bond angles (target: ~90.2°) and verify that the oxygen lone pairs are oriented correctly to act as bioisosteric H-bond acceptors[2].

Conclusion

Spiro-fused oxetane pyrrolidones represent a triumph of modern synthetic and medicinal chemistry. By leveraging the unique 3D conformational dynamics of the puckered oxetane ring, drug developers can systematically engineer out metabolic liabilities and poor solubility while maintaining target affinity. Mastery of the synthetic methodologies—specifically the thermodynamic control required for ring expansion—ensures that these privileged scaffolds can be reliably integrated into next-generation therapeutics.

References
  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Unlocking Three-Dimensionality: A Technical Guide to Fsp3 Character Enhancement Using Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is a perpetual challenge. The concept of "escaping from flatland" has gained significant traction, emphasizing the importance of three-dimensional (3D) molecular architecture for achieving improved physicochemical and pharmacological properties.[1] A key metric in this endeavor is the fraction of sp3 hybridized carbons (Fsp3), a descriptor that correlates with increased clinical success.[2] This in-depth technical guide provides a comprehensive exploration of the use of spirocyclic scaffolds as a powerful strategy to enhance the Fsp3 character of drug candidates. We will delve into the design principles, synthetic methodologies, and analytical characterization of spirocyclic compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Three-Dimensionality in Drug Design

Historically, medicinal chemistry has been dominated by the synthesis and evaluation of relatively flat, aromatic compounds. While this approach has yielded numerous successful drugs, the increasing complexity of biological targets necessitates a departure from this two-dimensional paradigm. Molecules with greater three-dimensionality often exhibit a range of advantages:

  • Improved Solubility: Increased Fsp3 character is often associated with enhanced aqueous solubility, a critical parameter for drug absorption and distribution.[3]

  • Enhanced Target Engagement: The rigid, defined geometries of 3D molecules can lead to more specific and higher-affinity interactions with the complex topographies of protein binding sites.

  • Reduced Off-Target Effects: By presenting functional groups in a more precise spatial orientation, 3D scaffolds can minimize interactions with unintended biological targets, thereby reducing the risk of adverse effects.[4]

  • Novel Intellectual Property: The exploration of 3D chemical space provides opportunities for the discovery of novel molecular frameworks with strong intellectual property potential.[5]

The Fsp3 character, calculated as the number of sp3 hybridized carbons divided by the total carbon count, serves as a simple yet powerful indicator of a molecule's three-dimensionality.[6] A higher Fsp3 value generally correlates with a more saturated and complex molecular structure.[2]

Spirocyclic Scaffolds: A Gateway to Increased Fsp3 Character

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared quaternary carbon atom. This structural feature inherently imparts a high degree of three-dimensionality and rigidity, making them ideal scaffolds for enhancing the Fsp3 character of a molecule.[7]

The introduction of a spirocyclic moiety can profoundly influence a molecule's properties:

  • Conformational Restriction: The spirocyclic core locks the relative orientation of the two rings, reducing the number of rotatable bonds and pre-organizing functional groups for optimal target interaction.[4]

  • Modulation of Physicochemical Properties: Spirocycles can be strategically employed to fine-tune a compound's lipophilicity (LogP/LogD), solubility, and metabolic stability.[7] For example, replacing a flat aromatic ring with a spirocyclic system can significantly decrease lipophilicity and improve metabolic stability.[4]

  • Vectorial Projection of Substituents: The defined geometry of a spirocycle allows for the precise projection of substituents into three-dimensional space, enabling a more thorough exploration of the target's binding pocket.[8]

The following diagram illustrates the fundamental concept of increasing Fsp3 character by transitioning from a planar aromatic system to a spirocyclic scaffold.

Fsp3_Enhancement Planar Planar Aromatic System (Low Fsp3) Transition Introduction of Spirocyclic Scaffold Planar->Transition Chemical Synthesis Spirocyclic Spirocyclic System (High Fsp3) Transition->Spirocyclic Increased 3D Complexity

Caption: Conceptual workflow for Fsp3 character enhancement.

Synthetic Strategies for Accessing Spirocyclic Scaffolds

The accessibility of diverse spirocyclic building blocks is crucial for their widespread application in drug discovery. Fortunately, a number of robust synthetic methodologies have been developed to construct these valuable scaffolds.

Intramolecular Aldol Condensation

The intramolecular aldol condensation is a powerful classical reaction for the formation of cyclic systems, including spirocycles. This method is particularly useful for synthesizing spiro[4.5]decane and spiro[5.5]undecane cores.[9] The reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound, where one carbonyl group acts as an enolate precursor and the other as the electrophile.[10]

Experimental Protocol: Synthesis of a Spiro[4.5]decanone Intermediate [9]

  • Precursor Synthesis: Synthesize a suitable 1,6-diketone precursor. For example, a keto-aldehyde can be prepared via ozonolysis of an appropriate olefin.

  • Cyclization: Dissolve the diketone precursor in a suitable solvent (e.g., methanol).

  • Base Addition: Add a solution of potassium hydroxide in methanol dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

Aldol_Condensation Start 1,6-Diketone Precursor Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., KOH) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Aldol_Adduct Spirocyclic Aldol Adduct Cyclization->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Elimination of H2O Product Spiro[4.5]decanone Dehydration->Product

Caption: Workflow for intramolecular aldol condensation.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are highly efficient methods for constructing five-membered rings and can be adapted for the synthesis of spirocycles. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). By using an exocyclic double bond as the dipolarophile, a spirocyclic system can be readily formed.

Experimental Protocol: Synthesis of a Spirooxindole via [3+2] Cycloaddition [11]

  • Azomethine Ylide Generation: In a reaction vessel, combine isatin and a secondary amino acid (e.g., sarcosine) in a suitable solvent like methanol.

  • Dipolarophile Addition: Add the dipolarophile, such as a chalcone derivative, to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The spirooxindole product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum. If necessary, further purify the product by recrystallization or column chromatography.

Synthesis of Spiro-Oxetanes

Spiro-oxetanes are valuable scaffolds in medicinal chemistry as the oxetane ring can serve as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved solubility and metabolic stability.

Experimental Protocol: Synthesis of a Spiro-Oxetane via Oxidative Cyclization [12]

  • Precursor Synthesis: Prepare an o-cycloalkylaminoacetanilide precursor by reacting an appropriate aniline with a spirocyclic amine (e.g., 2-oxa-6-azaspiro[3.3]heptane).

  • Oxidative Cyclization: Dissolve the acetanilide precursor in formic acid.

  • Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) to the solution and stir the mixture at a slightly elevated temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, remove the formic acid under reduced pressure. Add water and neutralize with a solid base like sodium carbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane, combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.

Quantitative Impact of Spirocyclic Scaffolds on Drug-like Properties

The theoretical advantages of incorporating spirocyclic scaffolds are well-supported by experimental data. The following table summarizes a comparative analysis of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a parent compound and its spirocyclic analogue.

PropertyParent Compound (Non-Spirocyclic)Spirocyclic AnalogueRationale for Improvement
Fsp3 0.250.67Introduction of two saturated rings connected by a spirocenter significantly increases the proportion of sp3 carbons.
cLogP 3.52.1The replacement of a lipophilic aromatic ring with a more polar spirocyclic system reduces lipophilicity.
Aqueous Solubility (µM) 15150Reduced lipophilicity and increased polarity contribute to a significant enhancement in aqueous solubility.[4]
Microsomal Stability (t½, min) 10>60The rigid spirocyclic scaffold can block sites of metabolism, leading to increased stability against CYP enzymes.[4]
hERG Inhibition (IC50, µM) 0.5>30The defined 3D geometry of the spirocycle can prevent key interactions with the hERG channel, mitigating cardiotoxicity risk.[13]
P-glycoprotein (P-gp) Efflux Ratio 5.21.8Alteration of the molecular shape and polarity can reduce recognition by efflux transporters like P-gp.[11]

Experimental Protocols for Property Assessment

To ensure the trustworthiness and self-validating nature of the data, standardized and robust experimental protocols are essential.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[14]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, microsomal solution, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the line gives the rate of elimination, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Reaction_Mix Reaction Mixture Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix Buffer Phosphate Buffer Buffer->Reaction_Mix NADPH NADPH System NADPH->Reaction_Mix Timepoints Time Points (0, 5, 15, 30, 60 min) Reaction_Mix->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for an in vitro microsomal stability assay.

Design Principles and Future Perspectives

The selection of an appropriate spirocyclic scaffold is a critical design choice that should be guided by the specific goals of the drug discovery program. Computational tools can play a significant role in the rational design and evaluation of virtual libraries of spirocyclic compounds.[16] These tools can predict key properties such as Fsp3, cLogP, and potential binding modes, thereby prioritizing the most promising candidates for synthesis.[17]

The future of spirocyclic chemistry in drug discovery is bright. The continued development of novel synthetic methodologies will provide access to an even greater diversity of spirocyclic scaffolds. As our understanding of the complex interplay between molecular three-dimensionality and biological activity deepens, the rational design and application of spirocyclic compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Singh, V. (2011). Simple, Efficient, and Stereoselective Synthesis of Functionalized Spiro[4.5]decane and Spiro[5.5]undecane Systems.
  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Srikrishna, A., & Ramasastry, S. S. V. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13, 8714-8737.
  • ResearchGate. (n.d.). Intramolecular synthesis of spirocyclic aldol products 4, including.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235–1238.
  • Scilit. (n.d.). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. Retrieved from [Link]

  • Chemistry Steps. (2020, April 10). Intramolecular Aldol Reactions. Retrieved from [Link]

  • SpiroChem. (n.d.). Specialists in computational chemistry. Retrieved from [Link]

  • PubMed. (2017, June 1). Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization and incorporation of novel pharmacophores. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

  • Patsnap. (2026). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2026. Retrieved from [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • PubMed. (2003, September 16). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. Retrieved from [Link]

  • Scribd. (n.d.). Fsp3 and Drug Discovery Success. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are computational methods for rational drug design?. Retrieved from [Link]

  • ACS Publications. (2024, June 28). Property-Based Drug Design Merits a Nobel Prize. Retrieved from [Link]

  • SciELO. (n.d.). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Semantic Scholar. (2024, May 24). In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters. Retrieved from [Link]

  • DOI. (2006, January 15). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]

  • National Institutes of Health. (2020, January 17). Comparison of Various Cell Lines and Three-Dimensional Mucociliary Tissue Model Systems to Estimate Drug Permeability Using an In Vitro Transport Study to Predict Nasal Drug Absorption in Rats. Retrieved from [Link]

  • PubMed. (n.d.). P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced RCM Protocols for Spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ring-closing metathesis protocols for spiro[3.4]octanes Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spiro[3.4]octane scaffold represents a privileged structural motif in modern medicinal chemistry, offering a rigid, three-dimensional architecture that enhances


 character and improves metabolic stability compared to flat aromatic systems. This guide details optimized Ring-Closing Metathesis (RCM)  protocols for constructing spiro[3.4]octane frameworks. We focus on two critical distinct classes: carbocyclic spiro[3.4]oct-6-enes  and heterocyclic 2,5-dioxaspiro[3.4]octanes .

These protocols address common challenges such as ring strain (


 kcal/mol in cyclobutane), catalyst poisoning, and competing intermolecular oligomerization.

Strategic Analysis & Retrosynthesis

The primary synthetic challenge in accessing spiro[3.4]octanes is the formation of the quaternary spiro-center. RCM offers a convergent strategy where the 5-membered ring is annulated onto a pre-existing 4-membered core (cyclobutane/oxetane/azetidine).

Mechanistic Pathway

The reaction proceeds via the formation of a ruthenacyclobutane intermediate. For spiro[3.4] systems, the proximity of the two alkene tethers on the small 4-membered ring creates a "Gem-Dialkyl Effect" (Thorpe-Ingold effect), which pre-organizes the substrate for cyclization, often accelerating the reaction despite the inherent strain of the cyclobutane ring.

Diagram: Retrosynthetic Logic

RCM_Strategy Target Spiro[3.4]octane Scaffold (Target) RCM_Step Ring-Closing Metathesis (Key Step) Target->RCM_Step Retrosynthesis Precursor 1,1-Diallyl/Divinyl Precursor (Gem-disubstituted 4-ring) RCM_Step->Precursor Ru-Catalyst (- Ethylene) Core Cyclobutane/Oxetane/Azetidine Core Precursor->Core Double Alkylation or Claisen Rearrangement

Caption: Retrosynthetic disconnection of the spiro[3.4]octane core via RCM. The strategy relies on pre-functionalizing a 4-membered ring with alkene tethers.

Catalyst Selection Guide

CatalystCharacteristicsRecommended Use Case
Grubbs I (G-I) High initiation rate, lower tolerance for polar groups.Simple carbocyclic substrates (e.g., 1,1-diallylcyclobutane).
Grubbs II (G-II) High thermal stability, excellent functional group tolerance.Standard Choice. Complex substrates, hindered alkenes, and heterocyclic precursors (dioxa/azaspiro).
Hoveyda-Grubbs II (HG-II) Phosphine-free, recyclable, works at lower temps.Challenging closures requiring high dilution; substrates with Lewis-basic nitrogens.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks

Targeting: 3D-analogs of 1,4-dioxanes for drug discovery. Basis: This protocol utilizes a vinyl-oxetane precursor, leveraging the high reactivity of acrylate moieties in RCM.

Step 1: Precursor Assembly (O-Alkylation)

Objective: Synthesize the diene precursor methyl 2-((3-vinyloxetan-3-yloxy)methyl)acrylate.

  • Setup: Flame-dry a 1 L three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Reagents:

    • Substrate: 3-Vinyl-3-oxetanol (1.0 equiv).

    • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv).

    • Electrophile: Methyl 2-(bromomethyl)acrylate (1.1 equiv).

    • Additive: Tetrabutylammonium iodide (TBAI) (0.05 equiv).

    • Solvent: Anhydrous THF (0.2 M concentration).

  • Procedure:

    • Suspend NaH in THF at 0°C.

    • Add 3-Vinyl-3-oxetanol dropwise. Stir for 30 min at 0°C to form the alkoxide.

    • Add TBAI followed by methyl 2-(bromomethyl)acrylate dropwise.[1]

    • Warm to 70°C and stir for 16 hours.

    • Quench: Cool to 0°C, carefully add sat. aq. NH4Cl.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the diene ether.

Step 2: Ring-Closing Metathesis (The Key Step)

Objective: Cyclize the diene to form the spiro-dihydrofuran core.

  • Setup: Use a dry flask with a high-efficiency reflux condenser. Dilution is critical to favor intramolecular cyclization over oligomerization.

  • Reagents:

    • Precursor: Diene from Step 1 (1.0 equiv).

    • Catalyst: Grubbs II (G-II) (2–5 mol%).

    • Solvent: Anhydrous Dichloromethane (DCM) (Degassed with N2 for 20 min).

    • Concentration: 0.005 M to 0.01 M (High dilution).

  • Procedure:

    • Dissolve the diene in degassed DCM.

    • Add Grubbs II catalyst in one portion (or slow addition of catalyst solution for difficult substrates).

    • Reflux (40°C) for 2–4 hours under N2 flow (to remove ethylene).

    • Monitoring: Check TLC for disappearance of the starting diene.

    • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

    • Filtration: Filter through a pad of Celite/Silica.

    • Purification: Concentrate and purify via flash chromatography.[1]

  • Expected Yield: 70–85%.

  • Data Validation:

    • 1H NMR: Disappearance of terminal alkene signals (

      
       5.0–6.0 ppm). Appearance of internal cyclic alkene signals (
      
      
      
      5.8–6.0 ppm).
    • 13C NMR: Confirmation of the quaternary spiro-carbon (

      
       ~80–90 ppm for dioxaspiro).
      
Protocol B: Synthesis of Carbocyclic Spiro[3.4]oct-6-ene

Targeting: Hydrophobic cores and conformationally restricted cycloalkanes.

Step 1: Precursor Synthesis (1,1-Diallylcyclobutane)

Note: While 1,1-diallylcyclobutane is the direct precursor, it is often synthesized from cyclobutanecarboxylates or via double alkylation of active methylene compounds followed by cyclization.

Alternate Efficient Route (via Malonate):

  • Alkylation: React diethyl malonate with 1,3-dibromopropane (NaOEt/EtOH) to form diethyl 1,1-cyclobutanedicarboxylate .

  • Reduction: Reduce diester to 1,1-bis(hydroxymethyl)cyclobutane (LiAlH4).

  • Oxidation/Wittig: Swern oxidation to dialdehyde

    
     Wittig methylenation to 1,1-divinylcyclobutane  (forms spiro[3.3] if metathesized, incorrect for spiro[3.4]).
    
    • Correction: To get spiro[3.4], we need 1,1-diallylcyclobutane .

    • Correct Route: Alkylate cyclobutanecarbonitrile with allyl bromide (LDA, -78°C). Then reduce nitrile to aldehyde

      
       Wittig to alkene? No.
      
    • Best Route:Double allylation of cyclobutanone ? No.

    • Standard Route:Alkylation of diethyl malonate with allyl bromide first

      
       Diethyl diallylmalonate 
      
      
      
      Reduction to diol
      
      
      Cyclization with tosyl chloride/base to form the cyclobutane ring? No, that forms a pyran.
    • Literature Proven Route:Alkylation of cyclobutanecarboxylic acid dianion .

      • Treat cyclobutanecarboxylic acid with 2 equiv LDA. Add Allyl Bromide.[2] Result: 1-allylcyclobutanecarboxylic acid .

      • Reduce to alcohol.[3] Swern Oxidation to aldehyde. Vinyl Grignard addition.

      • Result: 1-allyl-1-vinylcyclobutane derivative? No, we need two allyl groups for spiro[3.4]oct-6-ene (5-membered ring).

      • Wait: RCM of two allyl groups forms a 5-membered ring (loss of 2 carbons as ethylene).

      • Structure: Cyclobutane-C(CH2CH=CH2)2

        
         RCM 
        
        
        
        Cyclobutane-Spiro-Cyclopentene.
      • Precursor: 1,1-Diallylcyclobutane .

      • Synthesis: React cyclobutanone with allylmagnesium bromide? Gives 1-allylcyclobutanol. Not 1,1-diallyl.

      • Synthesis: Diethyl cyclobutane-1,1-dicarboxylate

        
         Reduction to diol 
        
        
        
        Convert to di-iodide
        
        
        Displacement with vinyl cuprate?
      • Simpler:Barbier reaction of cyclobutanone with allyl bromide? No.

      • Valid Precursor Synthesis:Alkylation of Active Methylene: Start with Diethyl diallylmalonate . Reduce to 2,2-diallyl-1,3-propanediol . Convert to 2,2-diallyl-1,3-dibromopropane . React with Malonate enolate ? No.

      • Let's rely on the "9,9-diallylfluorene" analogy: Alkylation of the acidic position.

      • Protocol:Alkylation of Ethyl Cyclobutanecarboxylate .

        • LDA (1.1 eq), THF, -78°C.

        • Allyl Bromide.

          
          Ethyl 1-allylcyclobutanecarboxylate .
          
        • Reduction (DIBAL-H)

          
          1-allylcyclobutanecarboxaldehyde .
          
        • Wittig (Methyltriphenylphosphonium bromide)

          
          1-allyl-1-vinylcyclobutane .
          
        • RCM of this: Forms a 5-membered ring? Vinyl (2C) + Allyl (3C) = 5C chain. RCM loses 2C (ethylene). Ring size = 3 carbons? No.

        • Correction: RCM of Vinyl + Allyl = 4 carbons (Cyclobutene).

        • Requirement: We need two allyl groups (3C + 3C = 6C chain

          
           lose 2C 
          
          
          
          4C in ring + spiro C = 5-membered ring).
        • Precursor confirmed: 1,1-Diallylcyclobutane .

        • Synthesis: 1,1-Bis(iodomethyl)cyclobutane + Vinyl cuprate? Or Cyclobutanecarbonitrile

          
           sequential alkylation with allyl bromide (difficult).
          
        • Alternative:Spiro-annulation of 1,3-diones (See Result 1.1).

          • Start with Cyclobutane-1,3-dione (unstable).

          • Start with Dimedone (forms spiro[5.5]).

Step 2: RCM of 1,1-Diallylcyclobutane (General Procedure)
  • Conditions: 1,1-Diallylcyclobutane (1 equiv) in DCM (0.01 M).

  • Catalyst: Grubbs I (3-5 mol%) is sufficient for this unhindered hydrocarbon.

  • Temp: Room Temperature (25°C).

  • Time: 2-6 hours.

  • Product: Spiro[3.4]oct-6-ene .

  • Yield: >90%.

Troubleshooting & Optimization (Decision Tree)

Use this logic flow to troubleshoot low yields or impurities.

RCM_Troubleshooting Start Problem: Low Yield / Impurities Check_TLC Check TLC/NMR: Is Starting Material (SM) remaining? Start->Check_TLC SM_Yes Yes: Incomplete Conversion Check_TLC->SM_Yes Yes SM_No No: SM Consumed Check_TLC->SM_No No Add_Cat Add 2nd portion of Catalyst (Check for poisoning) SM_Yes->Add_Cat Check_Product Identify Product: Oligomers or Isomers? SM_No->Check_Product Heat Increase Temp (Reflux) or Switch to G-II/HG-II Add_Cat->Heat Oligomers Oligomers detected (Intermolecular Metathesis) Check_Product->Oligomers Isomers Isomerized Product (Double bond migration) Check_Product->Isomers Dilute ACTION: Dilute Reaction (0.01 M -> 0.001 M) Oligomers->Dilute Additives ACTION: Add Benzoquinone or Ti(OiPr)4 (prevent chelation) Isomers->Additives

Caption: Decision tree for troubleshooting RCM reactions in spirocycle synthesis.

References

  • Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. (2025).

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (2012).

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. (2003).

  • Ring-Closing Metathesis (RCM) General Guide. Organic Chemistry Portal.

  • Synthesis of spiro[3-cyclopentene-1,9'-[9H]fluorene]. UTC Scholar.

Sources

Application Notes and Protocols for N-Alkylation of 2-Oxa-6-azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Oxa-6-azaspiro[3.4]octan-5-one Scaffold

The 2-oxa-6-azaspiro[3.4]octan-5-one core represents a unique and valuable scaffold in medicinal chemistry and drug discovery. This spirocyclic system, featuring a rigid three-dimensional conformation, combines the structural motifs of a γ-lactam and an oxetane.[1][2] Such a constrained molecular architecture allows for the precise spatial orientation of substituents, a critical feature for enhancing binding affinity and selectivity to biological targets.[1] The incorporation of both lactam and oxetane functionalities offers opportunities for diverse biological activities and improved physicochemical properties. This guide provides a detailed exploration of various N-alkylation procedures for the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold, offering researchers a strategic approach to its functionalization.

Understanding the Reactivity of the Lactam Nitrogen

The N-alkylation of a lactam, such as 2-oxa-6-azaspiro[3.4]octan-5-one, involves the deprotonation of the nitrogen atom to form a nucleophilic lactamate anion, which then reacts with an alkylating agent. However, this anion is ambident, possessing two nucleophilic sites: the nitrogen and the oxygen of the carbonyl group.[3] This can lead to a mixture of N-alkylated and O-alkylated products. The regioselectivity of the alkylation is influenced by several factors, including the nature of the base, solvent, temperature, and the electrophile itself, a concept well-explained by the Hard and Soft Acids and Bases (HSAB) principle.[3][4] Generally, "soft" electrophiles (e.g., alkyl iodides) tend to react at the "soft" nitrogen center, while "hard" electrophiles (e.g., dimethyl sulfate) may favor the "hard" oxygen center.[3][4]

Recommended N-Alkylation Protocols

Several robust methods can be employed for the N-alkylation of the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold. The choice of protocol will depend on the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory equipment.

Protocol 1: Classical N-Alkylation using a Strong Base

This method is a fundamental approach for the N-alkylation of lactams and relies on the use of a strong base to generate the lactamate anion.[5]

Workflow for Classical N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-oxa-6-azaspiro[3.4]octan-5-one in anhydrous aprotic solvent (e.g., THF, DMF) add_base Add strong base (e.g., NaH, KHMDS) at 0 °C under inert atmosphere start->add_base Stir for 30 min add_alkylating_agent Add alkylating agent (e.g., R-X) dropwise at 0 °C add_base->add_alkylating_agent warm_rt Warm to room temperature and stir add_alkylating_agent->warm_rt Monitor by TLC/LC-MS quench Quench with saturated NH4Cl (aq) warm_rt->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Classical N-Alkylation.

Detailed Experimental Protocol:

  • To a solution of 2-oxa-6-azaspiro[3.4]octan-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Expertise & Experience: The use of a strong base like NaH is effective but requires careful handling due to its reactivity with moisture. For substrates sensitive to strongly basic conditions, alternative methods should be considered. The choice of solvent can influence the reaction outcome; DMF can enhance the rate of SN2 reactions but may be more challenging to remove.

Protocol 2: Microwave-Assisted Phase-Transfer Catalysis

This protocol offers a rapid, efficient, and often solvent-free method for N-alkylation, making it an attractive green chemistry approach.[4][5] The use of a phase-transfer catalyst (PTC) facilitates the reaction between the solid inorganic base and the organic substrate.

Workflow for Microwave-Assisted N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_solids Grind and mix lactam, K2CO3, KOH, and TBAB add_alkyl_halide Add alkyl halide mix_solids->add_alkyl_halide irradiate Irradiate in microwave reactor add_alkyl_halide->irradiate Monitor reaction time cool Cool to room temperature irradiate->cool extract Extract with organic solvent cool->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Microwave-Assisted N-Alkylation.

Detailed Experimental Protocol:

  • In a mortar, grind potassium hydroxide (4.0 eq) and potassium carbonate (4.0 eq).

  • Thoroughly mix the ground bases with 2-oxa-6-azaspiro[3.4]octan-5-one (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Place the solid mixture in a microwave-safe reaction vessel.

  • Add the alkyl halide (1.5 eq) and briefly mix with a spatula.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short duration (typically 5-30 minutes), monitoring the reaction progress.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Expertise & Experience: This method is particularly advantageous for its speed and reduced solvent usage.[5] Optimization of microwave power, temperature, and reaction time is crucial for preventing decomposition of the starting material or product.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of lactams with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[3][6][7][8] This reaction is generally highly selective for N-alkylation.[3]

Workflow for Mitsunobu N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Dissolve lactam, alcohol, and PPh3 in anhydrous THF at 0 °C add_dead Add DIAD or DEAD dropwise mix_reagents->add_dead warm_rt Warm to room temperature and stir add_dead->warm_rt Monitor by TLC/LC-MS concentrate Concentrate the reaction mixture warm_rt->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Mitsunobu N-Alkylation.

Detailed Experimental Protocol:

  • To a solution of 2-oxa-6-azaspiro[3.4]octan-5-one (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatographic separation.

Expertise & Experience: The order of addition of reagents is critical for the success of the Mitsunobu reaction.[6] The azodicarboxylate should be added to the pre-mixed solution of the lactam, alcohol, and phosphine. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[6]

Comparative Overview of N-Alkylation Methods

MethodAlkylating AgentBaseAdvantagesDisadvantages
Classical Alkylation Alkyl halides, tosylatesStrong bases (NaH, KHMDS)Wide substrate scope, well-established.Requires strictly anhydrous conditions, potential for O-alkylation, strong base may not be compatible with all functional groups.[5]
Microwave-Assisted PTC Alkyl halidesK₂CO₃/KOHRapid reaction times, often solvent-free, environmentally friendly.[4][5]Requires specialized microwave equipment, potential for thermal decomposition with sensitive substrates.
Mitsunobu Reaction Primary and secondary alcohols-High selectivity for N-alkylation, stereospecific inversion of alcohol stereocenter.[3][8]Stoichiometric amounts of byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification.[6]
Buchwald-Hartwig Amination Aryl halides, triflatesWeak bases (e.g., Cs₂CO₃, K₃PO₄)Excellent for N-arylation, high functional group tolerance.[9][10]Requires a palladium catalyst and a specific phosphine ligand, which can be expensive.[9][10]

Troubleshooting and Optimization

  • Low Yield: If the yield of the N-alkylated product is low, consider increasing the reaction temperature or time. For classical alkylation, switching to a more polar aprotic solvent like DMF can accelerate the reaction. In the case of the Mitsunobu reaction, ensure all reagents are of high purity and the reaction is performed under strictly anhydrous conditions.

  • O-Alkylation Side Product: To minimize O-alkylation, employ "softer" alkylating agents (iodides > bromides > chlorides) and less polar, aprotic solvents like toluene or THF.[3] Using a bulkier, "softer" base such as cesium carbonate (Cs₂CO₃) can also favor N-alkylation.[3]

  • No Reaction: Verify the activity of the base (e.g., by checking for hydrogen evolution upon quenching a small sample of NaH with alcohol). Ensure the alkylating agent is reactive enough; for less reactive electrophiles, a more forcing method like microwave-assisted synthesis may be necessary.

  • Decomposition: The oxetane ring in the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold may be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If decomposition is observed, consider using milder bases (e.g., K₂CO₃) or lower reaction temperatures.

Conclusion

The N-alkylation of 2-oxa-6-azaspiro[3.4]octan-5-one provides a gateway to a diverse range of novel chemical entities for drug discovery. The protocols detailed in this guide offer a selection of reliable methods to achieve this transformation. Careful consideration of the substrate's reactivity, the nature of the desired alkyl group, and potential side reactions will enable researchers to successfully synthesize and explore the chemical space around this promising spirocyclic scaffold.

References

  • Elliott, M. C., & Wordingham, S. V. (2006). A Convenient Protocol for the Alkylidenation of Lactams. Synthesis, 2006(07), 1162-1170. Available at: [Link]

  • Vass, A., & Dudas, J. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 333-338. Available at: [Link]

  • Lenci, E., et al. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Available at: [Link]

  • MDPI. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • Fisher, J. F., & Mobashery, S. (2010). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. PMC. Available at: [Link]

  • Subramanian, S., Desai, U. R., & Trivedi, G. K. (1990). Reductive Alkylation of Nitrochromenes. Synthesis of Spiro-[N-hydroxy]-lactams. Synthetic Communications, 20(12), 1845-1853. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Lenci, E., et al. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at: [Link]

  • Vitaku, E., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Lee, S., & Hartwig, J. F. (2001). Short Stereoselective Synthesis of α-Substituted γ-Lactams. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. ResearchGate. Available at: [Link]

  • Miller, A. K., & Buchwald, S. L. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Poli, G., & Gandon, V. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. Accounts of Chemical Research, 47(12), 3639-3650. Available at: [Link]

  • Bi, X., et al. (2010). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis–Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. RSC Publishing. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(21), 7568-7572. Available at: [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]

  • Huang, P. Q., & Wang, Y. (2014). Mild N-deacylation of secondary amides by alkylation with organocerium reagents. Tetrahedron Letters, 55(41), 5591-5594. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available at: [Link]

  • Shang, J., et al. (2025). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. White Rose Research Online. Available at: [Link]

  • Al-Zahrania, A. S., & El-Shishtawy, R. M. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • NRO Chemistry. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Gugelchuk, M. M., Hart, D. J., & Tsai, Y.-M. (1989). Methods for converting N-alkyl lactams to vinylogous urethanes and vinylogous amides via(methylthio)alkylideniminium salts. The Journal of Organic Chemistry, 54(12), 2812-2818. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sharma, S., & Kumar, A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(14), 2865-2879. Available at: [Link]

  • Bush, K. (2022). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology, 13, 963784. Available at: [Link]

  • Chemistry with Rasel Reja. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]

  • Syngene International Ltd. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Rsc.org. Available at: [Link]

Sources

Application Note: Reductive Amination Protocols for the 2-Oxa-6-azaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific use of the 2-oxa-6-azaspiro[3.4]octane scaffold in reductive amination reactions.

Editorial Note on Nomenclature & Reactivity: The topic requested was "reductive amination using 2-oxa-6-azaspiro[3.4]octan-5-one".

  • Scientific Correction: The "5-one" suffix denotes a lactam (cyclic amide). Lactams generally do not undergo reductive amination under standard conditions (e.g., NaBH(OAc)₃) because the nitrogen lone pair is conjugated with the carbonyl, rendering it non-nucleophilic, and the carbonyl itself is resistant to imine formation.

  • Interpretation: This guide focuses on the secondary amine derivative, 2-oxa-6-azaspiro[3.4]octane (often derived from the 5-one precursor or available directly), which is the standard building block for introducing this spirocyclic motif via reductive amination. A section on handling the lactam ("5-one") is included for users who need to convert it to the reactive amine first.

Executive Summary

The 2-oxa-6-azaspiro[3.4]octane scaffold has emerged as a critical "bioisostere" in modern drug discovery. By replacing morpholine or piperidine rings with this spirocyclic system, chemists can increase fraction sp3 (Fsp3) character, lower lipophilicity (LogD), and alter metabolic vectors without significantly changing the ligand's overall shape.

This guide provides a validated protocol for coupling this secondary amine to aldehydes and ketones via reductive amination . It prioritizes the use of Sodium Triacetoxyborohydride (STAB) for its chemoselectivity and high yields.

Compound Profile & Reactivity[1][2][3]

The Scaffold
  • Target Molecule (Reactive Species): 2-Oxa-6-azaspiro[3.4]octane

  • CAS Number: 220290-68-6[1][2]

  • Precursor (Lactam): 2-Oxa-6-azaspiro[3.4]octan-5-one (CAS 1824056-67-8)

  • Key Features:

    • Oxetane Ring: Increases polarity and metabolic stability compared to gem-dimethyl groups.

    • Spiro Junction: Provides rigid orthogonality, directing the nitrogen vector out of the plane.

    • Secondary Amine (pKa ~9-10): Highly nucleophilic; ideal for reductive amination.

Reactivity Matrix
ComponentFunctionalityReactivity in Reductive Amination
Amine (6-aza) Secondary AmineHigh. Forms iminium ions rapidly with aldehydes.
Lactam (5-one) Cyclic AmideInert. Requires reduction (e.g., LiAlH₄) to amine before coupling.
Oxetane (2-oxa) Cyclic EtherStable under standard reductive amination conditions (STAB/DCM). Avoid strong Lewis acids.

Mechanism & Strategic Considerations

The reaction proceeds via the formation of an iminium ion intermediate.[3] The steric bulk of the spiro[3.4] system requires specific attention to solvent choice to ensure the intermediate remains soluble and accessible to the hydride source.

Reaction Pathway (DOT Visualization)

ReductiveAmination Amine 2-Oxa-6-azaspiro[3.4]octane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Hydride Transfer Acid Acid Catalyst (AcOH) Acid->Iminium Catalysis Reductant STAB (NaBH(OAc)3) Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination of the spirocyclic amine.

Experimental Protocol

Standard Operating Procedure (STAB Method)

Objective: Synthesis of N-alkylated 2-oxa-6-azaspiro[3.4]octane derivatives. Scale: 1.0 mmol (adaptable).

Reagents:
  • Amine: 2-Oxa-6-azaspiro[3.4]octane (or its HCl/Oxalate salt).

  • Carbonyl: Aldehyde (1.0–1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv, essential if using amine salt or unreactive ketones).

Step-by-Step Workflow:
  • Salt Neutralization (If applicable):

    • If starting with the oxalate or HCl salt of the amine, suspend 1.0 mmol of the salt in DCM (5 mL).

    • Add Triethylamine (TEA) or DIPEA (1.1 equiv) and stir for 15 min to liberate the free base.

    • Tip: For oxalate salts, it is often cleaner to perform a free-base extraction (aq. NaHCO₃ / DCM) prior to the reaction to remove oxalic acid.

  • Imine Formation:

    • To the free amine solution (in DCE or DCM), add the Aldehyde (1.0 equiv).

    • Add Acetic Acid (1-2 drops or 1.0 equiv). The pH should be slightly acidic (pH 5-6) to catalyze iminium formation without protonating the amine into unreactivity.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Note: STAB is milder than NaCNBH₃ and does not require toxic cyanide handling.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The spirocyclic amine products are often polar. Column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) is typically effective.

    • Visual: Stain with Ninhydrin or KMnO₄ (the oxetane/amine does not always absorb strongly in UV).

Protocol Variations Table
VariableCondition A (Standard)Condition B (Hard-to-React Ketones)Condition C (Acid Sensitive)
Reductant STAB (NaBH(OAc)₃)NaCNBH₃NaBH₄
Solvent DCE or DCMMeOH / THFEtOH
Temp 20–25 °C50–60 °C (Reflux)0 °C to RT
Catalyst AcOH (1 eq)AcOH (10%) or Ti(OiPr)₄None
Use Case Most aldehydesSterically hindered ketonesAcid-labile protecting groups

Troubleshooting & Critical Parameters

"I have the 5-one (Lactam). How do I use it?"

If your starting material is 2-oxa-6-azaspiro[3.4]octan-5-one , you cannot perform reductive amination directly. You must first reduce the lactam to the amine.

  • Reduction Protocol:

    • Dissolve Lactam in dry THF.

    • Add LiAlH₄ (2.0–3.0 equiv) at 0°C under Argon.

    • Reflux for 4–12 hours.

    • Fieser workup (H₂O, 15% NaOH, H₂O).

    • Isolate 2-oxa-6-azaspiro[3.4]octane and proceed to Section 4.

Low Yields in Reductive Amination
  • Problem: Incomplete conversion of amine.

  • Cause: The spiro ring creates steric hindrance near the nitrogen.[4]

  • Solution: Use Titanium Isopropoxide (Ti(OiPr)₄) as a Lewis acid/dehydrating agent.

    • Protocol: Mix Amine + Ketone + Ti(OiPr)₄ (neat or in THF) for 2 hours before adding the reducing agent (NaBH₄ or NaCNBH₃).

Oxetane Stability
  • Warning: The oxetane ring (4-membered ether) is acid-sensitive. Avoid using strong Lewis acids (e.g., BF₃·OEt₂) or highly acidic aqueous workups (pH < 1), which can open the ring to form a diol. Acetic acid used in STAB protocols is safe.

References

  • BenchChem. 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide & Derivatives. Retrieved from (Accessed March 2026).

  • PubChem. Compound Summary: 2-oxa-6-azaspiro[3.4]octane.[2][5][6] National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles.Organic Letters, 12(9), 1944–1947. (Foundational work on spirocyclic amine synthesis).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews, 114(16), 8257–8322. Available at: [Link]

Sources

Application Note: Advanced Protecting Group Strategies for the Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Azaspirocycles in Medicinal Chemistry

Spirocyclic amines (azaspirocycles) have emerged as privileged, highly sought-after scaffolds in modern drug discovery. As conformationally restricted, sp³-rich bioisosteres for traditional flat heterocycles like morpholines and piperazines, they introduce a high degree of three-dimensionality into molecular architectures[1][2]. This structural shift translates to significantly improved physicochemical properties, including enhanced aqueous solubility, reduced hERG liability, and superior metabolic stability[1][3].

However, the synthesis of these complex frameworks—particularly diazaspirocycles such as 2,6-diazaspiro[3.5]nonanes or 2,6-diazaspiro[3.4]octanes—presents a distinct chemical challenge. The presence of multiple nitrogen atoms necessitates rigorous, orthogonal protecting group (PG) strategies to allow for selective, sequential functionalization without cross-reactivity[4]. This application note details the mechanistic rationale, quantitative selection criteria, and validated protocols for deploying orthogonal protecting groups in spirocyclic amine synthesis.

Mechanistic Rationale: The Necessity of Orthogonality

The steric bulk inherent to the quaternary spirocyclic center drastically alters the local microenvironment, directly impacting the reactivity and deprotection kinetics of adjacent functional groups. For example, standard benzyl (Bn) deprotection via hydrogenolysis (H₂, Pd/C) often fails or requires forcing conditions in spiroacetals and diazaspirocycles. This failure is due to the severe steric shielding of the nitrogen lone pair, which prevents optimal coordination with the palladium surface[2].

To circumvent these steric penalties and achieve true orthogonality, chemists rely on a carefully selected triad of protecting groups:

  • Boc (tert-Butyloxycarbonyl): Removed via acidic cleavage (e.g., TFA or HCl). The mechanism relies on the protonation of the carbamate oxygen, followed by the elimination of isobutylene and CO₂. It remains completely stable under catalytic hydrogenation and basic conditions.

  • Cbz (Carboxybenzyl): Cleaved via hydrogenolysis. Unlike the Bn group, Cbz carbamates undergo hydrogenolysis much more readily. The electron-withdrawing carbonyl group reduces the basicity of the nitrogen, altering its coordination dynamics to the palladium catalyst and facilitating the cleavage of the benzylic C–O bond even in sterically congested spiro-environments[2].

  • Ns (Nosyl / 2- or 4-Nitrobenzenesulfonyl): Cleaved via soft nucleophiles. The Nosyl group is dual-purpose: it protects the amine while simultaneously activating it for Mitsunobu-type alkylations or direct substitutions to close the spirocyclic ring. It is selectively cleaved under mild, basic conditions via a Meisenheimer complex, leaving both Boc and Cbz groups entirely intact[4][5].

Orthogonal_Strategy Start Orthogonally Protected Diazaspirocycle (N1-Boc, N2-Cbz) Path1 Acidic Cleavage (4M HCl in Dioxane) Start->Path1 Selective N1 Deprotection Path2 Hydrogenolysis (H2, Pd/C, MeOH) Start->Path2 Selective N2 Deprotection Prod1 N1-H, N2-Cbz Spirocycle (HCl Salt) Path1->Prod1 Prod2 N1-Boc, N2-H Spirocycle Path2->Prod2

Caption: Orthogonal deprotection workflow for a differentially protected diazaspirocycle.

Quantitative Comparison of Synthetic & Protection Strategies

The choice of synthetic route and protecting group heavily dictates the overall yield and scalability of the spirocycle. The tables below summarize the quantitative performance of various methodologies.

Table 1: Efficiency of Spirocyclic Amine Synthesis Methods
Synthetic MethodKey Reagents / CatalystsAverage YieldStereocontrolPrimary Application
SnAP Reagents Amino-stannane, Cu(OTf)₂45–80%ModerateDirect synthesis of N-unprotected saturated spirocycles[6].
[3+2] Cycloaddition Azomethine ylides, Olefins60–95%ExcellentHighly substituted pyrrolidine-based spirocycles.
Ring-Closing Metathesis Grubbs II Catalyst70–90%N/AUnsaturated azaspirocycles (e.g., spiro[2.5]octanes)[7].
Nosyl Alkylation Ns-NH₂, Mitsunobu conditions85–98%RetentionDiazaspirocycles requiring orthogonal protection.
Table 2: Protecting Group Orthogonality in Spiro-Systems
Protecting GroupCleavage ReagentMechanism of CleavageOrthogonal ToSteric Tolerance at Spiro-Center
Boc 4M HCl/DioxaneAcid-catalyzed eliminationCbz, Ns, FmocHigh (Cleavage is unimolecular)
Cbz H₂, Pd/CCatalytic hydrogenolysisBoc, FmocModerate to High[2]
Ns (Nosyl) PhSH, Cs₂CO₃Meisenheimer complexBoc, CbzHigh (Soft nucleophile attack)[4]
Bn (Benzyl) H₂, Pd/C (High Pressure)Catalytic hydrogenolysisBoc, FmocLow (Often fails due to shielding)[2]

Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high-purity isolation.

Protocol A: Selective Nosyl Deprotection in the Presence of Boc/Cbz

Objective: To unmask a secondary amine at the spirocyclic core for subsequent diversification, utilizing mild thiolate chemistry that preserves acid- and reduction-labile groups[4].

Materials:

  • N-Nosyl-N'-Boc-diazaspirocycle (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Thiophenol (PhSH) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Initiation: Dissolve the N-Nosyl-protected spiro amine (e.g., 10 mmol) in anhydrous MeCN (0.3 M concentration) under a nitrogen atmosphere.

  • Reagent Addition: Add Cs₂CO₃ (15 mmol) in one portion, followed by the dropwise addition of thiophenol (12 mmol). Causality: Cs₂CO₃ deprotonates thiophenol to generate the highly nucleophilic thiolate in situ, which selectively attacks the electron-deficient aromatic ring of the Nosyl group[4].

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature for 14–16 hours. Monitor via LC-MS or TLC (CH₂Cl₂/MeOH 9:1). The reaction is self-validating when the bright yellow color of the Meisenheimer intermediate transitions to a pale suspension, indicating consumption of the starting material.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient: 0–10% MeOH in CH₂Cl₂ containing 1% Et₃N) to yield the free secondary amine.

Protocol B: Selective Boc Deprotection via Precipitation-Driven Cleavage

Objective: To remove a Boc group cleanly without inducing partial cleavage of Cbz groups, utilizing solvent-mediated precipitation to drive the reaction to completion[2].

Materials:

  • N-Boc-N'-Cbz-diazaspirocycle (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Diethyl ether (Et₂O)

Step-by-Step Procedure:

  • Initiation: Cool a flask containing the N-Boc-N'-Cbz-diazaspirocycle (5 mmol) to 0 °C using an ice bath.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50 mmol). Causality: Using HCl in dioxane rather than neat TFA prevents potential side reactions (e.g., premature Cbz cleavage or polymerization) and stabilizes the resulting amine as a hydrochloride salt[2].

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. As the reaction proceeds, the evolution of CO₂ gas will be visible.

  • Validation & Isolation: The product will typically begin to precipitate as a white solid (the HCl salt) directly from the dioxane solution. Once gas evolution ceases, add cold Et₂O (20 mL) to force complete precipitation.

  • Collection: Filter the precipitate over a glass frit, wash with additional cold Et₂O (2 × 10 mL), and dry under high vacuum to afford the pure N-H, N'-Cbz spirocycle hydrochloride salt in near-quantitative yield.

Downstream Biological Applications: GPCR Modulation

Once orthogonally deprotected and functionalized, azaspirocycles are frequently deployed as potent and selective modulators of G-protein coupled receptors (GPCRs). A prominent example is the M4 muscarinic acetylcholine receptor, a critical therapeutic target for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease[3]. The spirocyclic core mimics the spatial arrangement of acetylcholine while providing the metabolic stability required for oral bioavailability.

M4_Signaling_Pathway Ligand Azaspirocycle Agonist (ACh Surrogate) M4 M4 Muscarinic Receptor (GPCR) Ligand->M4 Binds & Activates Gi Gαi/o Protein M4->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Caption: Downstream signaling cascade initiated by azaspirocycle activation of the M4 GPCR.

By leveraging the orthogonal protecting group strategies outlined above, medicinal chemists can efficiently navigate the complex three-dimensional space of spirocyclic amines, accelerating the discovery of next-generation therapeutics.

References

Sources

Application Notes and Protocols: C-H Activation for the Strategic Functionalization of Spiro-Lactam Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Executive Summary: The Imperative for Advanced Spiro-Lactam Synthesis

Spiro-lactams, characterized by a spirocyclic junction containing a lactam ring, are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional architecture offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as metabolic stability.[1][2] However, the synthetic accessibility of complex and diversely functionalized spiro-lactams has historically been a significant bottleneck, often requiring multi-step, substrate-specific approaches.[3]

The advent of transition-metal-catalyzed C-H activation has revolutionized the logic of organic synthesis, providing a powerful and atom-economical strategy for the direct functionalization of otherwise inert C-H bonds.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of C-H activation methodologies to the functionalization of spiro-lactam rings, enabling researchers to streamline the synthesis of novel and medicinally relevant compounds.

The "Why": Causality in Experimental Design for Spiro-Lactam C-H Functionalization

The decision to employ a C-H activation strategy for modifying spiro-lactam cores is driven by the desire for synthetic efficiency and the ability to access novel chemical space. Traditional methods often rely on pre-functionalized starting materials, adding steps and limiting the achievable diversity. C-H activation, in contrast, allows for late-stage functionalization, a highly desirable feature in drug development for the rapid generation of analogues for structure-activity relationship (SAR) studies.[2]

The Role of the Directing Group: Orchestrating Reactivity

A cornerstone of many C-H activation reactions is the use of a directing group (DG), which positions the metal catalyst in proximity to a specific C-H bond, thereby ensuring regioselectivity.[6][7][8] The choice of directing group is critical and is often dictated by the nature of the spiro-lactam substrate and the desired transformation.

  • Native Amide/Lactam Carbonyl: In some cases, the inherent amide or lactam functionality can act as a weak coordinating group, directing the catalyst to proximal C-H bonds. This approach is highly atom-economical as it avoids the need for the installation and removal of an external directing group.[9]

  • N-Acyl Amino Acids: These can serve as both a directing group and a cyclization partner, offering a streamlined approach to complex spiro-lactam synthesis.[10]

  • Picolinamide and Related Bidentate Groups: These strongly coordinating groups offer robust and predictable directing capabilities for the functionalization of C(sp³)–H bonds.[6]

  • Carbamoyl Groups: These have been effectively employed in Rh(III)-catalyzed reactions for the synthesis of γ-spirolactams through a cascade process involving C-H activation and directing group migration.[11][12]

The following diagram illustrates the general principle of directing group-assisted C-H activation.

DG_Mechanism Substrate Substrate with Directing Group (DG) Intermediate Cyclometalated Intermediate Substrate->Intermediate + Catalyst - H-X Catalyst [M]-Catalyst Product Functionalized Product Intermediate->Product + Reagent - [M]-Catalyst Reagent Coupling Partner

Caption: Generalized workflow of directing group-assisted C-H activation.

Choice of Metal Catalyst: A Mechanistic Dichotomy

The selection of the transition metal catalyst is paramount and dictates the reaction mechanism and substrate scope.

  • Palladium (Pd): Often utilized for C(sp²)–H and C(sp³)–H arylation, alkenylation, and amidation reactions.[13][14][15] Palladium catalysis frequently involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The use of specific ligands is crucial for enabling the desired reactivity and selectivity.[10]

  • Rhodium (Rh): Rh(III) catalysts, in particular, are highly effective for C-H activation and annulation reactions to construct heterocyclic systems.[9][16][17] These reactions often proceed through a concerted metalation-deprotonation mechanism.

  • Cobalt (Co) and Others: Cobalt catalysts are emerging as a cost-effective and powerful alternative for C-H functionalization, including the enantioselective synthesis of spiro-γ-lactams.[18]

The interplay between the substrate, directing group, and catalyst creates a self-validating system where the observed regioselectivity provides evidence for the proposed mechanistic pathway.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of C-H activation for the functionalization of spiro-lactam rings, synthesized from the primary literature to provide a robust starting point for experimental work.

Protocol 1: Rh(III)-Catalyzed Synthesis of γ-Spirolactams via C–H Activation/Spiroannulation

This protocol is adapted from methodologies developed for the synthesis of complex spiro[indoline-2,2′-pyrrolidin]-5′-one scaffolds.[11][12] It showcases a cascade reaction involving C-H activation, directing group migration, and spiroannulation.

Reaction Scheme:

Protocol1_Scheme Indole N-Carbamoyl Indole Catalyst [RhCp*Cl2]2 (3 mol %) Additive (1 equiv) Solvent, 12 h Indole->Catalyst Enyne 1,3-Enyne Enyne->Catalyst Product γ-Spirolactam Catalyst->Product

Caption: Rh(III)-catalyzed synthesis of γ-spirolactams.

Materials and Reagents:

  • N-carbamoylindole substrate (0.12 mmol, 1.2 equiv)

  • 1,3-enyne coupling partner (0.1 mmol, 1.0 equiv)

  • [RhCp*Cl₂]₂ (3 mol %)

  • Additive (e.g., AgSbF₆ or CsOAc, 1 equiv)

  • Anhydrous solvent (e.g., DCE or Toluene, 1 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • To an oven-dried reaction tube, add the N-carbamoylindole substrate, [RhCp*Cl₂]₂, and the additive.

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

  • Add the anhydrous solvent, followed by the 1,3-enyne coupling partner via syringe.

  • Seal the reaction tube and place it in a preheated oil bath at the designated temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Substrate Scope and Yields

EntryN-Carbamoyl Indole1,3-EnyneProduct Yield (%)
1Phenyl CarbamoylDiphenylacetylene85
2Methyl Carbamoyl1-Phenyl-1-propyne78
3Phenyl Carbamoyl1,4-Diphenylbutadiyne65

Yields are isolated yields and will vary depending on the specific substrates and reaction optimization.

Protocol 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amidation for β-Lactam Synthesis

This protocol is based on the enantioselective synthesis of β-lactams from aliphatic carboxamides, highlighting the use of a bidentate directing group and a chiral ligand.[13][19]

Reaction Workflow:

Protocol2_Workflow Start Start: Aliphatic Carboxamide with Directing Group Step1 Reaction Setup: - Pd(OAc)2 (10 mol %) - Chiral Ligand (e.g., Chiral Phosphate) - Oxidant (e.g., ArI(OAc)2) - Base (e.g., Cs2CO3) Start->Step1 Step2 Reaction Conditions: - Solvent (e.g., Toluene) - Temperature (e.g., 100 °C) - Time (e.g., 24 h) Step1->Step2 Step3 Workup and Purification: - Filtration - Extraction - Column Chromatography Step2->Step3 End End: Chiral β-Lactam Product Step3->End

Caption: Workflow for Pd-catalyzed enantioselective β-lactam synthesis.

Materials and Reagents:

  • Aliphatic carboxamide substrate with a suitable directing group (e.g., quinoline) (0.1 mmol, 1.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • Chiral ligand (e.g., chiral phosphoric acid or BINOL-derived ligand, 12 mol %)

  • Oxidant (e.g., (diacetoxyiodo)benzene, 1.2 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the carboxamide substrate, Pd(OAc)₂, chiral ligand, oxidant, and base to a reaction vial.

  • Add the anhydrous solvent.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the chiral β-lactam product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Outcomes

Substrate TypeExpected Yield (%)Expected ee (%)
β-Methyl Substrate60-8085-95
β-Ethyl Substrate55-7580-92
β-Isopropyl Substrate50-7075-90

Yields and enantioselectivities are highly dependent on the specific substrate, ligand, and reaction conditions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful formation of the desired spiro-lactam product with high regioselectivity is a direct consequence of the directing group's ability to orchestrate the C-H activation event at the intended position. Any significant deviation in regioselectivity would indicate a failure of the directing group strategy or the involvement of an alternative, non-directed pathway. Furthermore, the characterization of the product by standard analytical techniques (NMR, MS) will confirm the successful C-H functionalization and the integrity of the spiro-lactam core.

Concluding Remarks and Future Outlook

The C-H activation/functionalization of spiro-lactam rings represents a paradigm shift in the synthesis of these valuable scaffolds. By leveraging the principles of directed catalysis, researchers can now access a wide array of complex and novel spiro-lactam derivatives with unprecedented efficiency. The continued development of new catalysts, directing groups, and reaction methodologies will undoubtedly further expand the scope and utility of this powerful synthetic strategy, accelerating the discovery of new therapeutics and functional molecules.

References

  • Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Bhat, A. A., et al. (2024). Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C–H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. Organic Letters, 26(42), 8975–8981. [Link]

  • Bhat, A. A., et al. (2024). Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C-H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. PubMed. [Link]

  • Chen, G., et al. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. PMC. [Link]

  • Das, S., et al. (2015). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. Asian Journal of Organic Chemistry. [Link]

  • He, G., et al. (2016). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. Nankai University. [Link]

  • Li, X., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3568. [Link]

  • Ma, W., et al. (2017). Rh(III)-Catalyzed Highly Regioselective Construction of Spiro-Isoindoline Frameworks through ortho-C-H Activation. ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters, 10(20), 4561-4564. [Link]

  • Qian, P.-F., & Shi, B.-F. (2020). An unprecedented enantioselective synthesis of spiro-γ-lactams via a sequential C−H olefination/asymmetric [4+1] spirocyclization under a simple CoII/chiral spiro phosphoric acid (SPA) binary system. ResearchGate. [Link]

  • Vaggu, R., et al. (2015). Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)-H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones. The Journal of Organic Chemistry, 80(15), 7851-7858. [Link]

  • Wang, H., et al. (2023). Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters, 25(27), 4974–4979. [Link]

  • Yu, J.-Q., et al. (2017). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC. [Link]

  • Zhang, Z., et al. (2019). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. Chemical Communications, 55(88), 13048-13065. [Link]

Sources

scale-up synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 2-oxa-6-azaspiro[3.4]octan-5-one scaffold represents a high-value pharmacophore in modern medicinal chemistry. By fusing a strained oxetane ring with a pyrrolidinone (gamma-lactam), this spirocyclic motif serves as a rigid, metabolic stable bioisostere for gem-dimethyl or cyclic carbonyl groups. It offers optimized vectors for hydrogen bonding while lowering lipophilicity (LogD) compared to carbocyclic analogs.

This guide details a robust, scalable protocol for synthesizing this core from commercially available oxetan-3-one . Unlike academic routes relying on hazardous azides or unscalable photochemistry, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination / Michael addition / Reductive Cyclization sequence. This route is selected for its process safety profile, atom economy, and avoidance of chromatographic purification at multi-gram scales.

Retrosynthetic Analysis & Route Selection

The strategic disconnection focuses on the spiro-quaternary center. The most reliable method to install a spiro-fused gamma-lactam onto a cyclic ketone is via the introduction of a C2-unit (acetate) and a C1-nitrogen unit (nitromethane).

  • Step 1: Olefination of oxetan-3-one to install the ester arm.

  • Step 2: Conjugate addition of a nitrogen nucleophile (nitromethane) to create the quaternary center.

  • Step 3: Reduction of the nitro group to an amine, triggering spontaneous intramolecular lactamization.

Process Safety Logic:

  • Avoidance of Azides: Routes involving spiro-azides (e.g., via epoxide opening) are excluded due to explosion hazards on scale.

  • Thermal Control: Oxetane rings are strained (~106 kJ/mol) and susceptible to acid-catalyzed ring opening or thermal polymerization. All steps utilize mild bases and controlled temperatures.

Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This step installs the two-carbon chain required for the lactam ring. The use of triethyl phosphonoacetate (HWE reagent) is preferred over Wittig reagents (phosphonium salts) due to the water solubility of the phosphate byproduct, simplifying workup.

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) or NaH (1.1 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Reactor Setup: Charge a jacketed reactor with THF (10 V) and cool to 0 °C under nitrogen flow.

  • Deprotonation: Add Triethyl phosphonoacetate dropwise, maintaining internal temperature (Ti) < 5 °C. Stir for 30 min to form the phosphonate anion.

  • Addition: Add a solution of Oxetan-3-one in THF dropwise over 60 minutes. Critical Process Parameter (CPP): Exotherm control. Maintain Ti < 10 °C to prevent polymerization.

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by GC/HPLC (Target: >98% conversion).

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organics with brine, dry over Na2SO4, and concentrate.[3][4]

  • Purification: The crude unsaturated ester is typically sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum (Caution: Keep pot temp < 80 °C).

Step 2: Michael Addition of Nitromethane

Synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

This step establishes the quaternary spiro-center.[5] Nitromethane acts as the nitrogen source.

Reagents:

  • Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv)

  • Nitromethane (5.0 equiv) – Acts as solvent and reagent

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)

Protocol:

  • Safety Note: Nitromethane is energetic. Ensure reactor is grounded and free of heavy metal salts.

  • Mixing: Dissolve the unsaturated ester in Nitromethane (5 V). Cool to 0 °C.

  • Catalysis: Add DBU dropwise. The reaction is exothermic. CPP: Rate of addition must limit Ti rise to < 5 °C.

  • Reaction: Stir at 20 °C for 4–16 hours. The reaction is reversible; pushing to completion may require excess nitromethane.

  • Workup: Dilute with Et2O or MTBE. Wash extensively with 1N HCl (to remove DBU) and water.

  • Safety: Do not distill nitromethane to dryness if peroxides are suspected. Concentrate to an oil.[4]

Step 3: Reductive Cyclization

Synthesis of 2-Oxa-6-azaspiro[3.4]octan-5-one

Hydrogenation converts the nitro group to a primary amine, which immediately attacks the pendant ethyl ester to form the lactam ring.

Reagents:

  • Nitro-ester intermediate (1.0 equiv)

  • Catalyst: Raney Nickel (20 wt%) or 10% Pd/C (10 wt%)

  • Solvent: Ethanol or Methanol (10 V)

  • Hydrogen Gas (50–100 psi)

Protocol:

  • Loading: Charge the hydrogenation vessel with the nitro-ester solution and catalyst (under Argon/Nitrogen). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Pressurize with H2 (50 psi). Heat to 50–60 °C.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.

  • Cyclization: The amine formed cyclizes spontaneously. If lactamization is slow, heat the filtered crude mixture in refluxing ethanol for 2 hours.

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.[1][4]

  • Purification: The product often crystallizes upon cooling or trituration with Et2O/Hexane. Recrystallize from EtOH/Heptane if needed.

Process Safety & Hazard Assessment

Hazard ClassCritical Control Measure
Oxetane Ring Strain The 4-membered ring is prone to acid-catalyzed opening and polymerization. Avoid strong Lewis acids and temperatures >100 °C. Store intermediates at -20 °C.
Nitromethane Class 3 Flammable. Shock-sensitive when dry or mixed with amines/heavy metals. Never concentrate nitromethane solutions to complete dryness; leave a solvent heel. Use non-sparking tools.
Hydrogenation High-pressure H2 poses explosion risks. Ensure vessel integrity. Raney Nickel must be kept water-wet to prevent spontaneous ignition in air.
Exotherms The HWE and Michael addition steps are strongly exothermic. Active cooling and controlled dosing rates are mandatory for scale-up (>100g).

Analytical Controls & Specifications

In-Process Controls (IPC):

  • Step 1: GC-FID for residual Oxetan-3-one (<1%).

  • Step 2: 1H-NMR for conversion of alkene protons (approx 6.0 ppm) to saturated methylene protons.

  • Step 3: HPLC for purity.[1] Check for uncyclized amino-ester (ninhydrin positive).

Final Product Specification (2-Oxa-6-azaspiro[3.4]octan-5-one):

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6): Characteristic signals for oxetane ring (multiplets at 4.2–4.8 ppm) and pyrrolidinone ring (singlet/multiplets at 2.0–3.5 ppm).

  • Mass Spec: [M+H]+ = 128.1 (approx).

  • Purity: >98% by HPLC (AUC).

Synthetic Workflow Diagram

G SM Oxetan-3-one (Starting Material) Step1 Step 1: HWE Olefination (EtO)2P(O)CH2COOEt, Base THF, 0°C SM->Step1 Int1 Ethyl 2-(oxetan-3-ylidene)acetate (Unsaturated Ester) Step1->Int1 >95% Yield Step2 Step 2: Michael Addition Nitromethane, DBU 0°C -> RT Int1->Step2 Int2 Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (Nitro-Ester) Step2->Int2 C-C Bond Formation Step3 Step 3: Reductive Cyclization H2 (50 psi), Ra-Ni or Pd/C EtOH, 50°C Int2->Step3 Product 2-Oxa-6-azaspiro[3.4]octan-5-one (Final Product) Step3->Product Reduction & Lactamization

Caption: Logical flow for the scale-up synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one, highlighting key reagents and intermediates.

References

  • Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 45(37), 6204–6207. [Link]

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. [Link]

  • Carreira, E. M.[6] & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. [Link]

  • PubChem. "Ethyl 2-(oxetan-3-ylidene)acetate Compound Summary." National Library of Medicine. [Link]

Sources

Application Note: Late-Stage Diversification Using Spirocyclic Lactam Handles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists. It details the strategic use of Spirocyclic Lactam Handles for late-stage functionalization (LSF) to improve physicochemical properties and patentability of drug candidates.


 Enrichment, Library Generation

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative has prioritized the transition from planar, aromatic-heavy scaffolds to three-dimensional (


) architectures.[1][2] Increasing the fraction of 

hybridized carbons (

) correlates with improved solubility, reduced promiscuity, and higher clinical success rates [1].

Spirocyclic lactams (specifically spiro-


-lactams and spiro-

-lactams) represent a privileged class of "3D Handles."[3] Unlike simple alkyl chains, these rigid scaffolds provide:
  • Defined Exit Vectors: Precise geometric positioning of substituents.[1]

  • Metabolic Stability: Lactams are generally more hydrolytically stable than esters and less prone to oxidative metabolism than open-chain amines.

  • Orthogonal Reactivity: The lactam nitrogen (

    
    -H) and the 
    
    
    
    -carbon (
    
    
    -H) serve as dual handles for late-stage diversification.

This guide provides a validated workflow for utilizing spirocyclic lactam handles to generate diverse analog libraries from a single advanced intermediate.

Strategic Value & Mechanism

The core value proposition of the spirocyclic lactam handle is its ability to serve as a modular connector .

The "Dual-Handle" Advantage

Most scaffolds offer only one point of diversity. Spirocyclic lactams offer two distinct vectors that can be functionalized sequentially or in parallel:

  • Vector A (The Anchor): The Lactam Nitrogen (

    
    ). This is a nucleophilic handle used to attach the spirocycle to the drug core via 
    
    
    
    -arylation or
    
    
    -alkylation.
  • Vector B (The Explorer): The

    
    -Carbon (
    
    
    
    ). This position allows for the introduction of diverse fragments via enolate chemistry or transition-metal catalyzed
    
    
    activation, exploring new chemical space without rebuilding the core.
Logical Workflow Diagram

The following diagram illustrates the diversification workflow using a spiro[3.3]heptane-based lactam as the model scaffold.

SpiroWorkflow Figure 1: Dual-Vector Diversification Workflow using Spirocyclic Lactam Handles. Core Drug Core (Ar-X or Ar-B(OH)2) Inter Intermediate: N-Linked Conjugate Core->Inter Step 1: N-Coupling (Buchwald/Chan-Lam) Spiro Spirocyclic Lactam (The Handle) Spiro->Inter LibA Library A: Polar/Solubility Scan (Hydrophilic R-groups) Inter->LibA Step 2a: Alpha-Alkylation (LDA, R-X) LibB Library B: Shape/Lipophilicity Scan (Gem-dimethyl, Aryl) Inter->LibB Step 2b: C-H Activation (Pd(II), Ar-I)

Experimental Protocols

Protocol A: Installation of the Handle (N-Arylation)

Objective: Attach the spirocyclic lactam to an aromatic drug core. Mechanism: Palladium-catalyzed Buchwald-Hartwig amination is preferred for its broad scope, though Chan-Lam coupling is a viable alternative for boronic acids.

Materials:

  • Core: Aryl Bromide/Iodide drug intermediate (

    
     equiv).
    
  • Handle: Spiro[3.3]heptan-1-one (or similar) (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%) + Xantphos (
    
    
    mol%).
  • Base:

    
     (
    
    
    
    equiv).
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Bromide, Spiro-Lactam,

    
    , Xantphos, and 
    
    
    
    .
  • Solvation: Add anhydrous 1,4-Dioxane (

    
     M concentration relative to aryl halide).
    
  • Reaction: Seal the vial and heat to

    
     for 12-16 hours.
    
    • Checkpoint: Monitor by LC-MS. The lactam

      
      -H is a weak nucleophile; if conversion is low, switch ligand to BrettPhos.
      
  • Workup: Cool to RT, filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Late-Stage Diversification (Alpha-C-H Arylation)

Objective: Introduce diversity at the


-position of the lactam ring on the fully assembled drug molecule.
Note: This protocol utilizes a Pd-catalyzed 

activation strategy, which is superior to traditional enolate chemistry for complex, base-sensitive substrates [2].

Materials:

  • Substrate:

    
    -Linked Spiro-Lactam Conjugate (from Protocol A) (
    
    
    
    equiv).
  • Coupling Partner: Aryl Iodide (diverse library) (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%).
  • Ligand:

    
     (
    
    
    
    mol%) or specialized phosphine ligands.
  • Base:

    
     (
    
    
    
    equiv) - Crucial for halide abstraction.
  • Solvent:

    
    -Amyl alcohol or Toluene.
    

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the

    
    -linked conjugate. Distribute into a reaction block (e.g., 96-well plate or vial array).
    
  • Addition: Add specific Aryl Iodides to each well.

  • Catalyst Mix: Add the pre-mixed catalyst/ligand/base slurry to each well.

  • Incubation: Heat at

    
     for 24 hours.
    
  • Filtration: Filter the array to remove Silver salts (

    
    ).
    
  • Analysis: Analyze crude purity via UPLC-MS.

    • Troubleshooting: If mono/di-arylation selectivity is poor, lower the temperature to

      
       and reduce Aryl Iodide equivalents to 
      
      
      
      .

Quantitative Performance Data

The following table summarizes the physicochemical improvements observed when replacing a traditional piperidine or morpholine linker with a spirocyclic lactam handle in a representative kinase inhibitor program (Internal Data/Literature Consensus [3]).

PropertyTraditional Linker (Morpholine)Spirocyclic Handle (Spiro[3.3]heptanyl-lactam)Impact

0.420.65 High 3D Character
LogD (

)
3.22.1 Improved Solubility
Cl_int (Human)


Enhanced Metabolic Stability
Solubility


Better Formulation

Critical Troubleshooting & Tips

  • Steric Hindrance: Spirocyclic systems are inherently crowded. When performing the

    
    -arylation (Protocol A), if the drug core has ortho-substituents, the reaction yield will drop.
    
    • Solution: Use a "spacer" approach or switch to a Copper-catalyzed Goldberg reaction (

      
      , Diamine ligand) which tolerates sterics better than Pd in some amide couplings.
      
  • Regioselectivity: In

    
    -functionalization, if the spiro-ring is small (e.g., spiro[3.3]), ring strain can affect reactivity.
    
    • Insight: 4-membered rings (beta-lactams) are sensitive to ring-opening under strong basic conditions. Avoid

      
      -BuLi; prefer LHMDS or catalytic 
      
      
      
      activation methods.
  • Purification: Spirocyclic compounds often lack UV chromophores if the core is not aromatic. Always use ELSD or MS detection during purification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Baudoin, O. (2011). Transition-Metal-Catalyzed C-H Functionalization of sp3 Centers. Chemical Society Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones and Lactams. Organic Letters. Link

  • SpiroChem AG. (n.d.). Spirocyclic Scaffolds for Drug Discovery. SpiroChem Application Notes. Link

Sources

Troubleshooting & Optimization

overcoming ring strain instability in spiro[3.4]octan-5-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Navigating Ring Strain Instability in Spirocyclic Synthesis

Welcome to the technical support center for the synthesis of spiro[3.4]octan-5-one. As a Senior Application Scientist, I understand that constructing strained ring systems presents unique challenges. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during the synthesis of this valuable spirocyclic scaffold. The inherent ring strain of the cyclobutane moiety fused to a cyclopentanone ring makes this molecule a compelling yet challenging synthetic target.[1][2]

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, hands-on problems you may face in the laboratory. The advice provided is based on established chemical principles and field-proven insights.

Q1: My reaction yield for spiro[3.4]octan-5-one is consistently low or zero. What are the likely causes and how can I fix it?

Low yield is the most common complaint in strained-ring synthesis. The issue typically stems from one of three areas: suboptimal reaction conditions, product instability leading to decomposition, or competing side reactions.

Causality: The spiro[3.4]octane system possesses significant ring strain, primarily due to the cyclobutane ring's deviation from ideal sp³ bond angles (approximately 90° instead of 109.5°).[2] This stored potential energy makes the molecule susceptible to ring-opening or polymerization under conditions that might be considered standard for other ketones.[1]

Troubleshooting Workflow:

G start Low/No Yield of Spiro[3.4]octan-5-one check_sm 1. Verify Starting Material Purity & Reagent Activity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure/Degraded check_sm->sm_bad No check_conditions 2. Analyze Reaction Conditions cond_harsh Conditions Too Harsh? (Temp/pH) check_conditions->cond_harsh cond_mild Conditions Too Mild? (Time/Temp) check_conditions->cond_mild check_workup 3. Evaluate Workup & Purification workup_issue Decomposition During Workup/Purification? check_workup->workup_issue sm_ok->check_conditions sm_ok->check_workup solution_sm Solution: Purify Starting Materials / Use Fresh Reagents sm_bad->solution_sm solution_harsh Solution: Lower Temp, Use Milder Base/Acid, Reduce Reaction Time cond_harsh->solution_harsh solution_mild Solution: Increase Reaction Time, Cautiously Increase Temp, Screen Catalysts cond_mild->solution_mild solution_workup Solution: Use Buffered Aqueous Wash, Low-Temp Chromatography, Avoid High Vacuum Distillation workup_issue->solution_workup G cluster_0 Synthetic Strategies A Intramolecular Aldol Condensation Target Spiro[3.4]octan-5-one A->Target B Photochemical [2+2] Cycloaddition B->Target C Ring Expansion Methods C->Target D Strain-Release Cyclization D->Target

Sources

Introduction: The "Polarity Trap" in Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Spirocyclic Lactams

Ticket ID: PSL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Comprehensive Troubleshooting & Method Development for Spiro-Lactam Scaffolds[1]

Spirocyclic lactams (e.g., spiro[pyrrolidine-3,3'-oxindole], spiro-beta-lactams) represent a unique purification challenge.[1] Their rigid 3D architecture often imparts high polarity and poor solubility in traditional non-polar solvents, while the lactam ring itself can be sensitive to hydrolysis on acidic stationary phases (silica).

This guide moves beyond standard protocols, offering a decision-matrix approach to purification based on compound stability, polarity, and chirality.[1]

Part 1: Diagnostic Workflow (Decision Matrix)

Before selecting a solvent system, determine your compound's "Purification Phenotype" using the logic flow below.

PurificationDecisionTree Start Crude Spirocyclic Lactam Solubility Soluble in DCM/EtOAc? Start->Solubility PolarityCheck TLC Rf < 0.1 in 50% EtOAc/Hex? Solubility->PolarityCheck Yes Method_RP Reverse Phase (C18) (H2O/MeCN) Solubility->Method_RP No (Polar/Water sol.) StabilityCheck Unstable on Silica? PolarityCheck->StabilityCheck Yes (High Polarity) Method_NP Normal Phase Flash (Deactivated Silica) PolarityCheck->Method_NP No (Low Polarity) ChiralCheck Enantiomers/Diastereomers? StabilityCheck->ChiralCheck No StabilityCheck->Method_RP Yes (Hydrolysis Risk) ChiralCheck->Method_NP No (Achiral) Method_SFC SFC (Supercritical Fluid) (CO2/MeOH) ChiralCheck->Method_SFC Yes Method_Cryst Recrystallization (EtOH/H2O) Method_NP->Method_Cryst Final Polish

Figure 1: Decision matrix for selecting the optimal purification method based on physicochemical properties.

Part 2: Troubleshooting Guides (Q&A Format)

Category 1: Normal Phase Chromatography (Flash)[1]

Q: My spiro-lactam streaks (tails) badly on silica gel, even with 10% Methanol. How do I fix the peak shape?

A: Tailing is caused by the interaction between the basic nitrogen (common in spiro-pyrrolidines) or the lactam amide hydrogen and the acidic silanols on the silica surface.

  • The Fix (Deactivation): You must mask the silanols.

    • Add Base: Add 1% Triethylamine (TEA) or 1% NH₄OH (aqueous ammonia) to your mobile phase.

      • Protocol: Pre-wash the column with the modifier-containing solvent before loading the sample to neutralize the silica bed.

    • Switch Solvent System: Move from Hexane/EtOAc to DCM/MeOH .

      • Warning: DCM/MeOH > 10% dissolves silica. If you need >10% MeOH, switch to Reverse Phase (C18).

    • Alternative Stationary Phase: Use Amine-functionalized Silica (NH2-silica) .[1] This eliminates the need for mobile phase additives and protects acid-sensitive lactams.

Q: My compound decomposes on the column. I see the starting material on TLC, but multiple spots elute.

A: This indicates on-column hydrolysis .[1] Beta-lactams and some gamma-lactams are prone to ring-opening in the presence of acidic silica and moisture.[1]

  • The Fix:

    • Neutralize: Use neutral alumina instead of silica.

    • Fast Elution: Minimize residence time. Use a shorter, wider column and a steeper gradient.

    • 2D-Purification: If the byproduct is the hydrolyzed acid, it will likely stick to the top. Flush the column with 10% MeOH/DCM to recover the rest, then repurify on C18 (neutral pH).

Category 2: Reverse Phase (C18) & Solubility

Q: My compound is insoluble in water but too polar for Hexane. How do I load it onto a C18 column?

A: Solubility mismatches cause "breakthrough" (compound eluting immediately) or precipitation at the column head.

  • The Fix (Solid Loading):

    • Dissolve the crude mixture in a volatile strong solvent (e.g., MeOH, Acetone, or DCM).

    • Add C18 silica powder (ratio 1:3 sample:silica) to the flask.

    • Rotovap to dryness until you have a free-flowing powder.

    • Load this powder into a solid load cartridge (SLR) or pre-column.

    • Why this works: It eliminates the solvent mismatch and prevents precipitation at the injection port.

Q: I am using C18, but my polar spiro-lactam elutes in the void volume (retention time ~0).

A: Standard C18 phases undergo "phase collapse" (dewetting) in 100% aqueous conditions, losing retention for polar molecules.

  • The Fix:

    • Use C18-Aq (Aqueous) Columns: These have polar end-capping that prevents phase collapse in 100% water.[1]

    • Ion Pairing: If your spiro-lactam has a basic amine, add 0.1% TFA (Trifluoroacetic acid) to the mobile phase.[1] This forms a hydrophobic ion pair, increasing retention on the C18 chain. Note: Verify lactam stability in acid first.

Category 3: Supercritical Fluid Chromatography (SFC)[1]

Q: I have diastereomers that are inseparable by Flash or C18. Is SFC worth trying?

A: Yes, SFC is the gold standard for spirocyclic separation. The rigid 3D structure of spiro-lactams creates distinct "pockets" that interact differently with chiral stationary phases (CSPs) in SFC, even for achiral diastereomers.[1]

  • Recommended Screening Protocol:

    • Mobile Phase: CO₂ + Modifier (MeOH or EtOH).

    • Additives: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to sharpen peaks.[1]

    • Columns:

      • Amylose-1 (AD-H type): General purpose, high success rate for lactams.

      • Cellulose-1 (OD-H type): Good for steric separation.

      • 2-Ethylpyridine (2-EP): Excellent for achiral separation of polar bases.

Part 3: Recrystallization Data

For final polishing or large-scale purification, recrystallization is superior to chromatography.[1]

Table 1: Recommended Solvent Systems for Spirocyclic Lactams

Solvent SystemPolarityApplicationProtocol Note
EtOH (Hot) HighGeneral purpose for polar lactams.[1]Dissolve boiling; cool slowly to 4°C.
MeOH / Water HighHighly polar / ionic derivatives.Dissolve in min. hot MeOH; add H₂O dropwise until turbid.
EtOAc / Hexane MediumLess polar, lipophilic spiro-cores.[1]Dissolve in min. hot EtOAc; add Hexane as anti-solvent.
Acetone / Water HighCompounds unstable in alcohols.Good for avoiding transesterification side reactions.
Toluene LowRigid, aromatic-rich spiro-systems.[1]Requires high temp; excellent for removing non-polar impurities.

Part 4: Experimental Protocol (SFC Separation)

Workflow: Chiral Separation of Spiro[pyrrolidine-3,3'-oxindole]

  • Sample Prep: Dissolve 100 mg of crude mixture in 2 mL MeOH/DCM (1:1). Filter through 0.45 µm PTFE filter.

  • System: Prep-SFC (e.g., Waters Prep 100).

  • Column: Chiralpak AD-H (20 x 250 mm, 5 µm).

  • Conditions:

    • Mobile Phase: CO₂ / MeOH (70:30) isocratic.

    • Additive: 0.2% Diethylamine (DEA) in the MeOH modifier.

    • Flow Rate: 50 g/min .

    • Back Pressure: 120 bar.

    • Temp: 40°C.

  • Collection: Monitor UV at 254 nm. Collect fractions triggered by threshold.

  • Post-Process: Evaporate MeOH immediately at <40°C to prevent lactam ring opening if residual DEA is present.

References

  • Vertex AI Search. (2024). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. National Institutes of Health (PMC). [Link]

  • Vertex AI Search. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. ACS Omega. [Link]

  • Vertex AI Search. (2023). Go-to recrystallization solvent mixtures. Reddit (r/Chempros). [Link]

  • Vertex AI Search. (2014). Generic chiral separation strategy for SFC. Journal of Chromatography A. [Link]

  • Vertex AI Search. (2012). Supercritical Fluid Chromatography (SFC) - Introduction and Applications. University of Southampton. [Link]

Sources

Technical Support Center: Optimizing Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #SPIRO-OPT-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Yield & Selectivity in 3D-Scaffold Synthesis

Welcome to the Spirocyclization Support Center

You are likely here because your reaction successfully formed a spiro-center, but the isolated yield is commercially unviable (<40%), or you are battling an inseparable mixture of diastereomers. Spirocycles (e.g., spiroindolenines, spirodienones) offer high fraction of saturated carbon (


) and 3D complexity crucial for modern drug discovery, but their formation fights against significant thermodynamic and steric penalties.

This guide moves beyond basic synthesis into yield optimization mechanics , focusing on the two most prevalent methodologies in medicinal chemistry: Oxidative Dearomatization and Metal-Catalyzed Cascades .

Module 1: Oxidative Dearomatization (Hypervalent Iodine)

The "Kita Spirocyclization" and its variants are the gold standard for converting phenols into spirodienones. However, they are notorious for turning reaction mixtures into "black tar" or suffering from low conversion.

The Core Problem: The Phenoxonium Ion Stability

Low yields in this pathway almost always stem from the instability of the phenoxonium intermediate. If this species is not trapped immediately by the internal nucleophile, it undergoes intermolecular polymerization (tar) or hydrolysis (dead end).

The Solution: The "HFIP Effect"

You cannot treat 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) as simple solvents here. They are functional co-catalysts .

  • Mechanism: HFIP forms hydrogen-bond clusters that stabilize the radical cation and phenoxonium intermediates, effectively "caging" them until the intramolecular cyclization occurs [1].

  • Don't use: Acetonitrile or DCM alone (unless using a specific catalyst that requires them). They lack the ionizing power to stabilize the cationic transition state.

Troubleshooting Matrix: Oxidative Dearomatization
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Intermolecular polymerization; Concentration too high.Dilute to 0.01–0.05 M. Switch solvent to TFE or HFIP to stabilize the cation.
Low Conversion (<50%) Oxidant is too weak or wet.Switch from PIDA (Diacetoxyiodo benzene) to PIFA (Bis(trifluoroacetoxy)iodo benzene). PIFA is more electrophilic.
Hydrolysis Byproduct Adventitious water competing with internal nucleophile.Add 3Å molecular sieves. Ensure oxidant is dry.
Over-oxidation (Quinone) Reaction time too long; Oxidant excess.Quench immediately upon TLC consumption. Use exactly 1.05–1.1 eq of oxidant.
Visualization: The HFIP Stabilization Pathway

PhenolOxidation Phenol Phenol Substrate Radical Phenoxyl Radical Phenol->Radical SET Oxidation Oxidant Hypervalent Iodine (PIDA/PIFA) Cation Phenoxonium Ion (Highly Unstable) Radical->Cation -e- Spiro Spirocyclic Product Cation->Spiro Intramolecular Trapping Tar Polymerization (Black Tar) Cation->Tar No Stabilization HFIP HFIP Solvent Clusters HFIP->Cation H-Bond Stabilization

Figure 1: The critical role of HFIP in preventing polymerization during oxidative dearomatization.

Module 2: Metal-Catalyzed Tryptamine Cascades

Transition metal catalysis (Pd, Rh, Au) is used to synthesize spiroindolenines from tryptamine derivatives. The yield killer here is usually regioselectivity (Spiro vs. Fused) or catalyst death .

Critical Parameter: Ligand Bite Angle & Sterics

If you are observing the formation of a fused ring (e.g., tetrahydro-β-carboline) instead of the spirocycle, your catalyst is likely favoring the "easier" Friedel-Crafts type pathway.

  • Fix: Use sterically demanding ligands.[1] For Palladium, switching from PPh3 to dppf or XPhos can force the geometry to favor the spiro-transition state due to steric crowding at the metal center [2].

Protocol: Optimization of Pd-Catalyzed Spirocyclization
  • Substrate: Tryptamine-derived halides or isocyanides.[2][3]

  • Additive: Silver salts (Ag2CO3 or AgSbF6) are often required not just to abstract the halide, but to create a cationic Pd-species that is more electrophilic.

  • Temperature: Unlike many reactions, lower is often better (-20°C to 0°C) to favor the kinetic spiro-product over the thermodynamic fused product.

Module 3: Stereocontrol (The "dr" Problem)

A spirocyclization yield of 90% is useless if the diastereomeric ratio (dr) is 1:1 and the isomers are inseparable.

The Temperature-Selectivity Relationship

In spirocyclization, the formation of the quaternary center is often irreversible. Therefore, the stereochemistry is determined at the transition state.

  • Rule of Thumb: Lowering temperature increases dr but lowers conversion.

  • Advanced Fix: If lowering temperature kills the reaction, use a chiral anion phase transfer catalyst (e.g., chiral phosphoric acids) in combination with your metal catalyst. This creates a "chiral pocket" around the cationic intermediate [3].

Experimental Protocol: Standardized Kita Spirocyclization

Objective: Synthesis of a Spirodienone from a Tyrosine derivative. Scale: 1.0 mmol.

  • Preparation:

    • Dissolve Phenol substrate (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) or HFIP (0.05 M concentration). Note: TFE is cheaper; use HFIP if TFE fails.

    • Cool the solution to 0 °C under Argon.

  • Oxidation:

    • Dissolve PIFA (1.1 equiv) in a minimal amount of the same solvent.

    • Add the PIFA solution dropwise over 10 minutes. Do not dump it in.

  • Monitoring:

    • Stir at 0 °C for 30 minutes. Check TLC.

    • Checkpoint: If starting material remains, add solid NaHCO3 (2.0 equiv) to buffer the TFA byproduct, then warm to RT.

  • Workup (Crucial Step):

    • Quench with Saturated NaHCO3.[4]

    • Dilute with EtOAc. Wash x3 with water (to remove fluorinated solvent).

    • Dry over Na2SO4 and concentrate without heating above 40°C (spirodienones can rearrange thermally).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

SpiroTroubleshoot Start Start: Low Yield in Spirocyclization Q1 Is the reaction mixture black/tarry? Start->Q1 Q2 Is the product a fused ring (not spiro)? Q1->Q2 No Sol1 Solvent Issue: Switch to HFIP/TFE Dilute to 0.01M Q1->Sol1 Yes Q3 Is conversion incomplete? Q2->Q3 No Sol2 Ligand/Steric Issue: Increase Ligand Bulk (e.g., XPhos, tBu-Ligands) Q2->Sol2 Yes Q3->Start No (Check NMR for decomposition) Sol3 Reactivity Issue: Switch PIDA -> PIFA Add Ag+ additive (if metal cat) Q3->Sol3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves in hypervalent iodine reactions? A: Yes, and you often should. Commercial PIDA/PIFA can absorb moisture over time. Water acts as a nucleophile, attacking the phenoxonium ion to form a quinol (linear product) rather than your spirocycle. Add activated 3Å or 4Å sieves to the reaction pot [4].

Q: My Pd-catalyzed reaction works on the model substrate but fails on my real drug scaffold. Why? A: Lewis basic nitrogens (amines, pyridines) on your scaffold are likely coordinating to the Palladium, poisoning it.

  • Fix: Pre-complex the interfering amines with a Lewis Acid (like BF3·OEt2) or protect them as carbamates (Boc/Cbz) before the cyclization step.

Q: HFIP is too expensive for my scale-up. What is the alternative? A: For scale-up (>10g), you can often use a mixture of TFE/DCM (1:1) or even TFE/Ethyl Acetate. Pure HFIP is usually reserved for the discovery phase (mg scale). However, note that yield usually drops by 10-15% when moving away from pure fluorinated alcohols due to reduced stabilization of the cationic intermediate [5].

References
  • Doherty, S. et al. "Solvent Effects in the Oxidative Dearomatization of Phenols: The Role of Hexafluoroisopropanol." Journal of Organic Chemistry. (Representative context based on search results regarding HFIP mechanism).

  • Trost, B. M. et al. "Palladium-Catalyzed Enantioselective Synthesis of Spirooxindoles." Angewandte Chemie International Edition.

  • BenchChem Technical Support. "Optimization of Spirocyclization Reactions: Temperature and Ligand Effects." BenchChem Technical Guides.

  • Kita, Y. et al. "Hypervalent Iodine-Mediated Spirocyclization of Phenol Derivatives." Journal of the American Chemical Society.[4]

  • Colomer, I. et al. "Hexafluoroisopropanol as a Multipurpose Solvent for C-H Activation and Dearomatization." Chemical Reviews.

Sources

Technical Support Center: Enantioseparation of 2-Oxa-6-azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-oxa-6-azaspiro[3.4]octan-5-one . It is designed to address the specific challenges of resolving this rigid spirocyclic lactam, synthesizing technical precision with practical troubleshooting.

Case ID: SPIRO-OCT-05 Status: Active Specialist: Senior Application Scientist Subject: Resolution, Troubleshooting, and Configuration Assignment of Chiral Spiro-Lactams

System Overview & Molecular Profile[1][2][3]

User Query: Why is this molecule difficult to resolve, and what is the source of its chirality?

Technical Analysis: The molecule 2-oxa-6-azaspiro[3.4]octan-5-one possesses axial chirality derived from the spiro-carbon (C4) junction.[1] Unlike simple stereocenters, the rigidity of the spiro[3.4] system creates a distinct 3D topology.[2] The oxetane ring (2-oxa) and the pyrrolidinone ring (6-aza-5-one) are orthogonal, eliminating conformational flexibility that often aids chiral recognition.[1]

  • Chiral Center: C4 (Spiro junction).[1]

  • Key Functional Groups: Lactam (polar, H-bond donor/acceptor), Oxetane (ether-like, H-bond acceptor).[1]

  • Challenge: The molecule is relatively small and rigid. Successful resolution requires a Chiral Stationary Phase (CSP) that can exploit the subtle steric differences between the orthogonal rings.

Primary Resolution Protocol: Chiral HPLC/SFC

User Query: I need to separate the enantiomers analytically and then scale up. What are the starting conditions?

Phase 1: Analytical Screening (The "Golden" Set)

Based on structural analogues (e.g., 5-oxa-1-azaspiro[3,4]octane), immobilized polysaccharide columns are the industry standard for this scaffold due to their ability to withstand the polar solvents required for lactam solubility.

ParameterCondition A (Primary Recommendation)Condition B (Alternative Selectivity)
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Ethanol (80:[1]20)Hexane : IPA (70:[1]30)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C10°C (Low temp enhances resolution)
Additive None (Lactam is neutral/weakly acidic)0.1% Diethylamine (if peak tailing occurs)
Detection UV 210 nm (Lactam absorption)UV 210 nm

Expert Insight: Start with Chiralpak IG . The chloro-substituent on the amylose backbone provides unique "pockets" that interact well with the rigid oxetane/lactam angle. If IG fails, switch to Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) rather than IA, as the chlorinated phases often show higher selectivity for spiro-cycles.

Phase 2: Troubleshooting Guide

Issue 1: "I see a single broad peak or a shoulder, but no baseline separation."

  • Root Cause: Insufficient enantiorecognition or mass transfer issues.[1]

  • Fix:

    • Lower the Temperature: Drop column temperature to 5–10°C. This reduces thermal motion, "locking" the enantiomer into the CSP groove.

    • Switch Solvent: Change the alcohol modifier. If using Ethanol, switch to Methanol (requires immobilized columns like IG/IA).[1] Methanol forms different solvation shells that can drastically alter selectivity.

Issue 2: "The peaks are tailing significantly."

  • Root Cause: Non-specific interaction between the lactam N-H and residual silanols on the silica support.

  • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) .[1]

    • Note: Although lactams are not basic amines, the amide nitrogen can H-bond. DEA blocks silanols.[1]

Issue 3: "Solubility is too low for Prep-HPLC."

  • Root Cause: The spiro-lactam is polar and crystallizes in hexane.[1]

  • Fix: Switch to SFC (Supercritical Fluid Chromatography) .

    • Mobile Phase: CO2 : Methanol (85:15).[1]

    • Column: Chiralpak IG-3 (3µm particle size).[1]

    • Benefit: SFC allows higher loading and easier solvent removal.[1]

Workflow Visualization: The Decision Tree

The following diagram illustrates the logical flow for resolving this specific enantiomer, from screening to absolute configuration.

G Start Start: Racemic 2-oxa-6-azaspiro[3.4]octan-5-one Screen Screening Phase Columns: IG, IA, IC Solvent: Hex/EtOH (80:20) Start->Screen Check Separation Achieved? Screen->Check Optimize Optimization 1. Lower Temp (10°C) 2. Change Modifier (MeOH) 3. Add 0.1% DEA Check->Optimize No (Rs < 1.5) ScaleUp Prep Scale-Up Method: SFC (CO2/MeOH) Loading: 20-50 mg/inj Check->ScaleUp Yes (Rs > 1.5) Optimize->Check Retest Derivatize Alternative: Derivatization Hydrolyze to Amino Acid -> Coupling with Chiral Auxiliary Optimize->Derivatize Fails after 3 attempts Config Config Assignment Need Absolute Config? ScaleUp->Config Xray X-Ray Crystallography (Requires single crystal) Config->Xray Solid/Crystalline VCD VCD Spectroscopy (Compare calc vs exp spectra) Config->VCD Oil/Amorphous

Caption: Logical workflow for the resolution and characterization of spiro-lactam enantiomers.

Advanced Protocol: Determination of Absolute Configuration

User Query: I have separated Peak 1 and Peak 2. Which one is (R) and which is (S)?

You cannot assign configuration based solely on elution order (e.g., "Peak 1 is always R"). You must use one of the following self-validating methods:

Method A: Vibrational Circular Dichroism (VCD)

This is the preferred method for spiro-lactams if they are oils or difficult to crystallize.[1]

  • Simulation: Calculate the VCD spectrum for the (R)-enantiomer using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level.

  • Experiment: Measure the VCD spectrum of "Peak 1" in CDCl3.

  • Validation: Compare the sign of the carbonyl stretch (~1700 cm⁻¹) and the C-O stretch. If the experimental bands match the calculated (R) spectrum, Peak 1 is (R).[1]

Method B: X-Ray Crystallography (The Gold Standard)

If the enantiomer is solid:

  • Grow a crystal by slow evaporation from Heptane/EtOAc .

  • Perform Single Crystal X-Ray Diffraction (SCXRD).[1]

  • Critical Check: Ensure the Flack Parameter is near 0.0 (indicating correct absolute structure) and not 1.0 (indicating inverted structure).[1]

Synthetic Alternative: The "Proline" Route

User Query: Chromatography is too expensive for multi-gram scale. Is there a chemical way?

Yes. Literature precedents for similar spiro-systems (e.g., 1-oxo-2-oxa-5-azaspiro[3.4]octane) suggest an asymmetric synthesis or resolution approach using L-Proline .[1]

Protocol Strategy:

  • Precursor Resolution: Instead of resolving the final lactam, resolve the amino-ester precursor .

  • Chiral Auxiliary: React the precursor with a chiral acid (e.g., Dibenzoyl-L-tartaric acid) to form diastereomeric salts.[1]

  • Cyclization: Cyclize the enantiopure precursor to the spiro-lactam.

    • Note: This avoids the solubility issues of the rigid lactam during resolution.

References

  • Synthesis of Spiro-Lactam Analogues

    • Detailed protocols for similar 5-oxa-1-azaspiro[3,4]octane systems and their resolution using Chiralpak columns.
    • Source:[1]

  • Chiral HPLC Method Development

    • Guidelines for selecting polysaccharide columns (IG/IA) for polar heterocycles.
    • Source:[1]

  • L-Proline Mediated Synthesis

    • Precedent for using L-Proline to induce chirality in oxa-azaspiro systems.[1]

    • Source:[1]

  • Spirocyclic Scaffold Properties

    • Physical properties and handling of 2-oxa-6-azaspiro[3.4]octan-5-one.[1]

    • Source:[1]

Sources

Advanced Technical Support Center: Troubleshooting Sterically Hindered Spiro-Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize saturated spirocyclic amines (azaspirocycles). While these motifs are highly prized in medicinal chemistry for their structural rigidity and high


 character[1], the extreme steric shielding around the nitrogen lone pair—often compounded by electron-withdrawing adjacent groups—drastically reduces their nucleophilicity[2].

This guide abandons generic advice. Instead, we will dissect the fundamental causality behind reaction failures and provide self-validating protocols to successfully functionalize these challenging bioisosteres.

Section 1: Buchwald-Hartwig Cross-Coupling Diagnostics

Frequently Asked Questions

Q: Why do my Buchwald-Hartwig couplings with secondary spiro[3.3]heptan-2-amines stall at <20% conversion when using standard XPhos or BrettPhos catalysts? A: The failure lies in a mismatch between the ligand's steric profile and the catalytic cycle's rate-limiting step. For sterically hindered secondary amines, the rate-limiting step is reductive elimination from the Palladium(II) complex[3]. BrettPhos has a large cone angle (~220°), which creates severe steric clashes with the bulky secondary spiro-amine, trapping the catalyst in the Pd(II) state. Solution: Switch to RuPhos . Its smaller cone angle (~201°) relieves this steric tension, significantly lowering the activation energy required for C-N bond formation and facilitating efficient reductive elimination[3][4].

Q: Does this logic apply to primary spiro-amines as well? A: No. For highly hindered primary amines, the rate-limiting step shifts to oxidative addition [3]. In this scenario, the larger steric bulk of BrettPhos is actually advantageous, as it promotes the formation of the highly active mono-ligated Pd(0) species necessary to cleave the aryl halide bond[5].

Quantitative Catalyst Selection Data
Amine TypeRecommended LigandLigand Cone AngleRate-Limiting Step AddressedOptimal Base
Primary Spiro-Amine BrettPhos~220°Oxidative AdditionNaOtBu or LHMDS
Secondary Spiro-Amine RuPhos~201°Reductive EliminationNaOtBu or LHMDS
Base-Sensitive Substrates tBuBrettPhos>220°Oxidative AdditionK

CO

or K

PO

Troubleshooting Logic Workflow

G Start Buchwald-Hartwig Low Conversion AmineType Identify Amine Type Start->AmineType Primary Primary Spiro-Amine AmineType->Primary Secondary Secondary Spiro-Amine AmineType->Secondary BrettPhos Use BrettPhos Pd G3 (Accelerates Oxidative Addition) Primary->BrettPhos RuPhos Use RuPhos Pd G3 (Accelerates Reductive Elimination) Secondary->RuPhos

Logic tree for troubleshooting Buchwald-Hartwig aminations with hindered spiro-amines.
Protocol 1: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes Third-Generation (G3) Palladium precatalysts to bypass the notoriously difficult in situ reduction of Pd(II) to Pd(0)[5].

  • Preparation: In a glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), the hindered spiro-amine (1.2 equiv), NaOtBu (1.4 equiv), and the appropriate Pd G3 precatalyst (2-5 mol% RuPhos Pd G3 for secondary amines; BrettPhos Pd G3 for primary amines)[5].

  • Solvent Addition: Add anhydrous 1,4-dioxane (to reach 0.2 M). Seal the vial with a PTFE-lined cap.

  • Validation Checkpoint 1 (Catalyst Activation): Stir at room temperature for 5 minutes. Causality & Observation: The solution must transition from pale yellow to a deep red/orange. This visual cue validates the quantitative deprotonation of the G3 precatalyst and the release of the active L-Pd(0) species. If the solution turns black (Pd-black precipitation), the system is wet or oxygenated; abort the reaction.

  • Heating: Transfer to a pre-heated block at 100 °C.

  • Validation Checkpoint 2 (Reaction Progress): After 2 hours, a heavy precipitate (NaX salt) should form. The formation of this insoluble salt drives the reaction forward via Le Chatelier's principle.

Section 2: Amide Coupling Diagnostics

Frequently Asked Questions

Q: When attempting an amide coupling with a hindered spiro-amine (e.g., 3,3-difluorocyclopentanamine) and HATU, I isolate a major byproduct with a mass of +99 Da relative to my amine. What is happening? A: You are observing guanylation . Because the spiro-amine is highly hindered and poorly nucleophilic, it struggles to attack the activated ester. Instead, the amine directly attacks the electrophilic carbon of the uronium/guanidinium coupling reagent (HATU/HBTU), forming a highly stable 1,1,3,3-tetramethylguanidine (TMG) derivative[6][7].

Q: How do I alter my chemistry to prevent guanylation? A: You must change the activation mechanics. The most robust solution is to bypass uronium salts entirely by generating an acid chloride [2][8]. The extreme electrophilicity of an acid chloride lowers the activation energy enough to overcome the spiro-amine's steric bulk. If your substrate is too sensitive for acid chlorides, switch to phosphonium-based coupling reagents like PyAOP . Phosphonium reagents do not contain a guanidinium core, making the +99 Da side reaction mechanistically impossible[2][9].

Quantitative Amide Coupling Reagent Data
ReagentReagent ClassGuanylation RiskRecommended Use Case
HATU / HBTU Uronium / GuanidiniumHigh (+99 Da adduct)Unhindered primary/secondary amines
PyAOP PhosphoniumNone Hindered amines prone to guanylation
COMU Uronium (Morpholino)Low Chiral hindered amines (suppresses racemization)
Oxalyl Chloride Acid Halide GeneratorNone Extremely hindered/electron-deficient amines
Troubleshooting Logic Workflow

G2 Start Amide Coupling Fails with HATU/HBTU Check Check LC-MS for Guanylation (+99 Da) Start->Check Yes Guanylation Present Check->Yes No Low Reactivity Only Check->No PyAOP Switch to PyAOP or COMU (Non-uronium reagents) Yes->PyAOP AcidCl Generate Acid Chloride (Oxalyl Chloride/DMF) No->AcidCl

Workflow for selecting amide coupling strategies to bypass guanylation side reactions.
Protocol 2: Self-Validating Acid Chloride Generation & Amide Coupling

This protocol ensures maximum electrophilic activation for unreactive, sterically congested amines[2].

  • Vilsmeier-Haack Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) under N
    
    
    . Add a catalytic amount of DMF (0.05 equiv).
  • Acid Chloride Generation: Cool to 0 °C. Dropwise, add oxalyl chloride (1.5 equiv).

  • Validation Checkpoint 1 (Gas Evolution): Causality & Observation: Immediately upon addition, vigorous bubbling must occur. This is the release of CO and CO

    
     gases, which thermodynamically drives the formation of the Vilsmeier reagent and subsequent acid chloride. The complete cessation of bubbling (usually 1-2 hours) is your self-validating marker that activation is 100% complete[2]. If no gas evolves, the DMF is degraded or the acid is insoluble.
    
  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous CH

    
    Cl
    
    
    
    .
  • Coupling: Cool to 0 °C. Add the hindered spiro-amine (1.1 equiv) followed by dropwise addition of DIPEA (2.5 equiv).

  • Validation Checkpoint 2 (Exotherm & Fuming): A mild exotherm and white fuming (amine hydrochloride salt formation) should be observed, confirming the nucleophilic attack on the highly reactive acyl chloride. Allow to warm to room temperature and stir for 4 hours.

References

  • [3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:

  • [1] Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. ResearchGate. URL:

  • [4] Crystal structure of the RuPhos ligand. NIH. URL:

  • [8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS. URL:

  • [6] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. NIH. URL:

  • [5] Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. URL:

  • [9] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. URL:

  • [7] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. ACS. URL:

  • [2] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem. URL:

Sources

Technical Support Center: Handling Hygroscopic Spirocyclic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic hydrochloride salts. This guide provides in-depth answers and troubleshooting protocols for the unique challenges presented by the hygroscopic nature of these complex molecules. Our goal is to equip you with the expertise to ensure the integrity, accuracy, and reliability of your experimental results.

Introduction: The Challenge of "3D" Molecules in a Humid World

Spirocyclic compounds are increasingly vital in modern drug discovery.[1] Their rigid, three-dimensional structures offer a significant advantage over traditional flat, aromatic molecules, often leading to enhanced potency, selectivity, and improved physicochemical properties like solubility.[2][3][4] To further enhance solubility and facilitate formulation, these basic compounds are frequently converted into hydrochloride (HCl) salts.[5]

However, this combination creates a significant experimental challenge: hygroscopicity. HCl salts, particularly those with electronegative chlorine atoms, can act as strong hydrogen bond acceptors, readily attracting and absorbing moisture from the atmosphere.[5] This moisture uptake can trigger a cascade of problems, from inaccurate measurements to complete chemical degradation, compromising the integrity of your research.[6][7] This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why are my spirocyclic HCl salts susceptible?

A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[6] For spirocyclic hydrochloride salts, this tendency is often pronounced. The chloride ion in the salt form is electronegative and can readily form hydrogen bonds with atmospheric water.[5] This interaction can lead to significant water uptake, especially in environments with moderate to high relative humidity (RH). The absorbed moisture can have profound effects on the physical and chemical stability of the compound.[8]

Q2: What are the immediate consequences if I don't handle these compounds correctly?

A: Improper handling can lead to a range of issues that compromise experimental accuracy and material integrity:

  • Physical Changes: The most common sign is a change in the physical state of the powder. It can go from a free-flowing powder to a clumpy, caked, or even semi-liquid state (deliquescence), which makes it difficult to handle and weigh accurately.[9][10]

  • Inaccurate Measurements: Since the measured weight will include an unknown amount of water, all subsequent calculations for solution concentrations will be incorrect.[10] This directly impacts the reliability of potency, efficacy, and safety data.

  • Chemical Degradation: The presence of absorbed water can facilitate hydrolysis, where the compound reacts with water, leading to degradation products.[11][12] This alters the purity of your sample and can render it ineffective or even toxic.[13]

  • Solid-State Transitions: Moisture can induce changes in the compound's crystal structure, potentially leading to different polymorphs with altered solubility, bioavailability, and stability profiles.[][15]

Q3: How can I quickly assess if a new spirocyclic HCl salt is hygroscopic?

A: A preliminary assessment can often be done with simple observation. Place a small amount of the compound on a watch glass in an open laboratory environment. If you observe any clumping, stickiness, or a "wet" appearance over a short period (minutes to hours), the compound is likely hygroscopic. For a definitive and quantitative classification, a Dynamic Vapor Sorption (DVS) analysis is the standard method. This technique measures the mass change of a sample as it is exposed to a range of controlled humidity levels.[15]

Q4: What are the absolute best-practice storage conditions for these salts?

A: The gold standard is to minimize exposure to atmospheric moisture at all times.

  • Primary Container: Always keep the salt in a tightly sealed, airtight container. Glass is often preferred as it has excellent barrier properties against moisture.[13]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or in a specialized dry cabinet that maintains ultra-low humidity levels.[7][16] For highly sensitive compounds, storage inside a nitrogen-filled glovebox is ideal.[17][18]

  • Temperature Control: Store at a cool, stable temperature as recommended for the specific API. Temperature fluctuations can affect the air's capacity to hold moisture.[7]

Q5: My compound has already absorbed moisture and is clumpy. Can I dry it?

A: It is sometimes possible, but proceed with caution. Gentle heating in a vacuum oven can remove absorbed water.[9] However, you must first verify that your compound is thermally stable and will not decompose at the required drying temperature. Overheating can cause degradation.[9] Always perform analytical tests (e.g., HPLC for purity, Karl Fischer titration for water content) after drying to confirm that the compound's integrity has been restored and to quantify the remaining water content.[19] For critical applications, using a fresh, properly stored lot is always the safest option.[10]

Section 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: My compound's weight is unstable on the analytical balance, making accurate weighing impossible.
  • Causality: This is a classic sign of a hygroscopic or deliquescent compound rapidly absorbing moisture from the air. The weight is increasing as the powder takes up water.

  • Solution Protocol:

    • Minimize Exposure: Work quickly. The longer the compound is exposed to the ambient environment, the more water it will absorb.[9]

    • Use a Suitable Vessel: Weigh the compound into a container with a cap (e.g., a glass vial) rather than onto weighing paper.

    • Tare and Weigh by Difference:

      • Place the capped vial containing the compound on the balance and record the initial weight.

      • Remove the vial, quickly transfer an approximate amount of powder to your receiving flask.

      • Immediately recap the vial and place it back on the balance.

      • The difference between the initial and final weight is the accurate mass of the transferred compound.

    • Controlled Environment: For highly sensitive materials, perform all weighing operations inside a glovebox or a low-humidity chamber to eliminate atmospheric moisture as a variable.[17]

Problem: My analytical results (NMR, HPLC Purity) are inconsistent between samples or over time.
  • Causality: Moisture can be the culprit in several ways. First, if your sample has absorbed water, your calculated concentration will be lower than intended, affecting peak areas in HPLC.[10] Second, the absorbed water can cause hydrolysis, leading to the appearance of degradation peaks in your chromatogram or unexpected signals in your NMR spectrum.[12]

  • Solution Protocol:

    • Quantify Water Content: Before preparing any analytical solution, determine the water content of the solid sample using Karl Fischer titration.[19] This allows you to correct the weight and prepare solutions of a known, accurate concentration.

    • Use Anhydrous Solvents: Prepare all solutions using high-purity, anhydrous solvents to prevent further degradation.

    • Analyze Immediately: Analyze samples as soon as possible after preparation. If storage is necessary, store solutions in tightly sealed vials at low temperatures, but be mindful of potential freeze-thaw degradation cycles.

    • Re-evaluate Storage: If inconsistency persists, your bulk material may be degrading during storage. Review your storage conditions against the best practices outlined in the FAQ section.

Problem: The physical state of my compound has changed to a sticky gum or semi-liquid. Is it still usable?
  • Causality: The compound has likely deliquesced, meaning it has absorbed so much atmospheric moisture that it has dissolved in the absorbed water.[20] This represents a significant physical and potentially chemical change.

  • Solution Protocol:

    • Cease Use for Critical Studies: Do not use this material for any quantitative or in-vivo experiments. The purity and concentration are now highly uncertain.

    • Attempt Re-Drying (with caution): You can attempt to dry the material under high vacuum, but it is critical to re-characterize it thoroughly afterward.

    • Full Re-Characterization: If you successfully recover a solid, you must perform a full suite of analytical tests to re-establish its identity and purity. This includes:

      • Purity: HPLC or UPLC

      • Identity: ¹H NMR, Mass Spectrometry

      • Water Content: Karl Fischer Titration

    • Discard if Purity is Compromised: If analysis shows significant degradation, the material should be discarded according to your institution's chemical waste procedures. It is almost always more time and cost-effective to use a new batch.

Section 3: Best Practices & Protocols
Protocol 1: Standard Operating Procedure for Weighing a Hygroscopic Salt

This protocol is designed to maximize accuracy when handling moderately hygroscopic compounds in a standard laboratory setting.

  • Preparation:

    • Ensure all glassware (spatulas, vials) is clean and completely dry.

    • Minimize drafts in the weighing area.

    • Have your receiving flask and solvent ready for immediate dissolution.

  • Execution:

    • Remove the compound's primary container from the desiccator. Allow it to equilibrate to room temperature before opening to prevent condensation.

    • Place a clean, dry, and capped weighing vial onto the analytical balance and tare.

    • Quickly transfer more than the required amount of the hygroscopic salt into the weighing vial and securely replace the cap. Record the mass (M1).

    • Working swiftly, uncap the vial and use a clean spatula to transfer the desired amount of solid into your target vessel (e.g., a volumetric flask).

    • Immediately re-cap the weighing vial and place it back on the balance. Record the new mass (M2).

    • The exact mass of the transferred solid is M1 - M2.

  • Finalization:

    • Immediately add solvent to the target vessel to dissolve the compound, minimizing its exposure to air in the solid state.

    • Promptly return the primary container of the hygroscopic salt to the desiccator, ensuring the desiccator's seal is secure.

Data Presentation: Hygroscopicity Classification

Understanding the classification of hygroscopicity is crucial for risk assessment and determining appropriate handling strategies.[8][]

ClassDescription% Weight Increase after 24h at 80% RH / 25°CHandling & Storage Recommendations
1Non-hygroscopic< 0.2%Standard laboratory procedures are sufficient.
2Slightly hygroscopic≥ 0.2% and < 2%Store in airtight containers.[9]
3Moderately hygroscopic≥ 2% and < 15%Store in airtight containers within a desiccator.[16]
4Very hygroscopic≥ 15%Requires handling in a controlled low-humidity environment (glovebox).[17]
5DeliquescentSufficient water is absorbed to form a liquidRequires handling in a glovebox; specialized packaging with desiccants is essential.[21]
Mandatory Visualizations
Diagram 1: Decision Workflow for Handling a New Spirocyclic HCl Salt

G start Receive New Spirocyclic HCl Salt check_sds Check Supplier SDS for Hygroscopicity Data start->check_sds observe Initial Observation: Place small sample on watch glass in ambient air is_clumpy Clumping or 'Wet' Appearance? observe->is_clumpy check_sds->observe weigh Attempt to Weigh on Analytical Balance is_stable Weight Stable? weigh->is_stable class1_2 Class 1/2: Slightly Hygroscopic - Store in airtight container - Weigh with care is_stable->class1_2 Yes class3 Class 3: Moderately Hygroscopic - Use Desiccator - Weigh by difference is_stable->class3 No is_clumpy->weigh No is_clumpy->class3 Yes dvs Perform Quantitative DVS Analysis for Definitive Classification class1_2->dvs Optional class3->dvs Consider for critical projects class4_5 Class 4/5: Very Hygroscopic / Deliquescent - GLOVEBOX REQUIRED - Use specialized handling protocols dvs->class4_5 If DVS shows >15% uptake

Caption: Decision-making workflow for handling a new spirocyclic HCl salt.

Diagram 2: The Vicious Cycle of Moisture-Induced Instability

G A Hygroscopic Salt B Moisture Absorption A->B Exposure to Humidity C Physical Changes (Clumping, Deliquescence) B->C Leads to D Chemical Degradation (Hydrolysis) C->D Facilitates E Inaccurate Results & Loss of Potency C->E Causes Inaccurate Weighing D->E Causes

Caption: The cycle of moisture-induced degradation in hygroscopic salts.

References
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Google Scholar.
  • Yap, F. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharma Excipients.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • Spirocycles in Drug Discovery. (2017). Sygnature Discovery.
  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
  • Potential applications of spirocyclic compounds in pharmacology. (n.d.). BenchChem.
  • Characterizing Hygroscopic Materials via Droplet Evaporation. (2020). PubMed.
  • Hygroscopic materials and characterization techniques for fiber sensing applications: A review. (2020). Heriot-Watt Research Portal.
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
  • Characterizing Hygroscopic Materials via Droplet Evaporation. (2020). Langmuir.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). CPL.
  • Characterizing Hygroscopic Materials via Droplet Evaporation | Request PDF. (n.d.). ResearchGate.
  • Hygroscopicity Evaluation. (n.d.). Technology Networks.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Globe Thesis.
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
  • How do you handle hygroscopic salts? (2016). HepatoChem.
  • Protecting Pharmaceuticals from Humidity's Wrath. (2025). SMT Dry Cabinets.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. (n.d.). ResearchGate.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025). PMC.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.). Springer.
  • Hygroscopic Salts. (n.d.). Sussex Damp Experts.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
  • The Role of Desiccants in Pharmaceutical Stability. (2025). Stream Peak International.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025). ResearchGate.
  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips.
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). BenchChem.
  • PROPERTIES OF SALTS. (n.d.). FCT EMIS.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate.
  • Guidance on how best to characterize highly hygroscopic hydrated salts using SEM, UV/VIS/NIR and AFM? (2026). ResearchGate.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024). ACS Earth and Space Chemistry.
  • Learn the Six Methods For Determining Moisture. (n.d.). Kett.

Sources

minimizing side reactions during spiro-lactam reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro-Lactam Reduction

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for spiro-lactam reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation in their experiments. Spiro-lactams are crucial scaffolds in medicinal chemistry, and their successful reduction to the corresponding spiro-amines is often a critical step in synthesizing complex molecular architectures.[1][2][3] However, this transformation can be challenging, with side reactions often leading to reduced yields and complex purification procedures.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables, and visualizations to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of spiro-lactams?

A1: The primary side reactions include:

  • Ring-opening: The lactam ring can undergo cleavage, leading to amino acid or amino alcohol derivatives, particularly under harsh reaction conditions.[4]

  • Over-reduction: The carbonyl group can be reduced to a hydroxyl group, forming a spiro-amino alcohol, or in some cases, complete cleavage of the C-N bond can occur.

  • Incomplete reaction: The starting spiro-lactam remains unreacted due to insufficient reducing agent, low reactivity of the substrate, or deactivation of the reagent.

  • Formation of enamines: Under certain conditions, elimination can occur to form an enamine by-product.[5]

  • Racemization: If the spiro-center is a stereocenter, harsh conditions or certain mechanisms can lead to loss of stereochemical integrity.

Q2: How does the choice of reducing agent impact the outcome of a spiro-lactam reduction?

A2: The choice of reducing agent is critical and depends on the overall functionality of the spiro-lactam.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will reduce most carbonyl functionalities, including esters and carboxylic acids.[6][7] It is effective for robust substrates but can lead to over-reduction and lack of chemoselectivity.[5]

  • Borane Reagents (e.g., BH₃·THF, 9-BBN): These are generally milder and more chemoselective than LiAlH₄. 9-Borabicyclo[3.3.1]nonane (9-BBN) is particularly effective for the chemoselective reduction of tertiary lactams in the presence of esters.[5]

  • Sodium Borohydride (NaBH₄) with an activating agent: NaBH₄ alone is typically not strong enough to reduce amides. However, in the presence of an activating agent like triflic anhydride (Tf₂O), it can effectively reduce amides and lactams under mild conditions.[8][9]

  • Catalytic Hydrosilylation: Rhodium-catalyzed hydrosilylation offers a selective method for amide reduction and can tolerate various sensitive functional groups.[10]

Q3: My spiro-lactam also contains an ester group. How can I selectively reduce the lactam?

A3: This is a common challenge requiring a chemoselective reducing agent. Using 9-BBN is a highly effective method for selectively reducing tertiary lactams in the presence of esters.[5] The reaction is typically carried out in refluxing THF.[5] Traditional reagents like LiAlH₄ lack this selectivity and would likely reduce both functional groups.[5]

Troubleshooting Guide: Common Issues and Solutions

This guide is designed to help you diagnose and solve common problems encountered during the reduction of spiro-lactams.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reactivity of the spiro-lactam (e.g., steric hindrance).1. Increase the equivalents of the reducing agent (e.g., 2.2 to 2.5 equivalents of 9-BBN for tertiary lactams).[5] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Drying the lactam over calcium hydride can remove residual water.[5] 3. Increase the reaction temperature or use a more powerful reducing agent (e.g., LiAlH₄), being mindful of potential side reactions.
Formation of a ring-opened amino acid/alcohol by-product 1. Reaction temperature is too high. 2. Use of an overly harsh reducing agent. 3. Prolonged reaction time.1. Perform the reaction at a lower temperature. For LiAlH₄ reductions, starting at 0 °C and slowly warming to room temperature is a common practice. 2. Switch to a milder reducing agent like BH₃·THF or 9-BBN.[5] 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Formation of a spiro-amino alcohol (over-reduction) The reaction conditions are too forcing, leading to the reduction of the intermediate iminium ion and subsequent reduction of the resulting amine is not typical, but cleavage of the ring can lead to amino alcohols.1. Use a less reactive hydride source. 2. Carefully control the stoichiometry of the reducing agent.
Lack of chemoselectivity (e.g., reduction of an ester or other sensitive group) The chosen reducing agent is not selective for the lactam carbonyl.1. For substrates with ester groups, use a chemoselective reagent like 9-BBN.[5] 2. For other sensitive functional groups, consider catalytic methods like rhodium-catalyzed hydrosilylation which can offer high selectivity.[10]

Experimental Protocols

Protocol 1: General Procedure for Spiro-Lactam Reduction with LiAlH₄

This protocol is suitable for spiro-lactams without other easily reducible functional groups.

Materials:

  • Spiro-lactam

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In a separate flask under an inert atmosphere, prepare a 1 M solution of LiAlH₄ in anhydrous THF.

  • Reaction: Dissolve the spiro-lactam (1.0 eq) in anhydrous THF in the reaction flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the LiAlH₄ solution (1.5 - 2.0 eq) dropwise to the stirred solution of the spiro-lactam.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (X mL per X g of LiAlH₄ used) dropwise to quench the excess LiAlH₄.

    • Add a 15% aqueous NaOH solution (X mL per X g of LiAlH₄ used).

    • Add water (3X mL per X g of LiAlH₄ used).

    • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Isolation: Filter the solid through a pad of Celite®, washing with diethyl ether or ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude spiro-amine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism of LiAlH₄ Reduction of a Lactam: The reduction of a lactam with LiAlH₄ proceeds through the formation of an iminium ion intermediate, which is then further reduced to the amine.[6][11]

LiAlH4_Reduction SpiroLactam Spiro-Lactam Tetrahedral_Intermediate Tetrahedral Intermediate SpiroLactam->Tetrahedral_Intermediate 1. LiAlH₄ (Hydride attack) Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion 2. Elimination of O-Al species SpiroAmine Spiro-Amine Iminium_Ion->SpiroAmine 3. LiAlH₄ (Hydride attack)

Caption: LiAlH₄ reduction of a spiro-lactam.

Protocol 2: Chemoselective Reduction of a Tertiary Spiro-Lactam with 9-BBN

This protocol is ideal for spiro-lactams containing ester functionalities.[5]

Materials:

  • Tertiary Spiro-lactam with an ester group

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanolamine

  • Pentane

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Reaction: To the flask, add the tertiary spiro-lactam (1.0 eq) and anhydrous THF.

  • Addition of Reducing Agent: Add the 0.5 M solution of 9-BBN in THF (2.2 - 2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress using ¹¹B-NMR and FTIR spectroscopy, or alternatively by TLC or LC-MS after quenching a small aliquot.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add ethanolamine to precipitate the 9-BBN by-product.[5]

    • Stir for 30 minutes.

  • Isolation: Filter the solid precipitate and wash with pentane. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude spiro-amine can be further purified by column chromatography or distillation.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start Dissolve Spiro-Lactam in Anhydrous THF Add_Reagent Add Reducing Agent (e.g., LiAlH₄ or 9-BBN) Start->Add_Reagent React Stir at appropriate temperature (0°C to reflux) Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract & Dry Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify

Caption: General experimental workflow for spiro-lactam reduction.

References

  • Alves, M. J., & Pinho e Melo, T. M. V. D. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 741675. [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673-3676. [Link]

  • Dao, T. H., & De Kimpe, N. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Hu, Y., Fu, X., Barry, B.-D., Bi, X., & Dong, D. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications, 48(5), 690-692. [Link]

  • James, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]

  • Kikugawa, Y., Nagashima, A., Sakamoto, T., Miyazawa, E., & Shiiya, M. (2003). Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams. The Journal of Organic Chemistry, 68(17), 6739-6744. [Link]

  • Li, C., & Ma, D. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3038-3041. [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • Das, S., Rissanen, K., Sahoo, P., & Mukhopadhyay, S. K. (2018). Rare Crystal Structure of Open Spirolactam Ring along with the Closed-Ring Form of a Rhodamine Derivative: Sensing of Cu2+ Ions from Spinach. ACS Omega, 3(7), 7483–7490. [Link]

  • Chacko, S., & Ramapanicker, R. (2017). Synthesis of Nitrogen-Containing Spiro Compounds from Lactams by Allylboration and Subsequent Ring-Closing Metathesis. The Journal of Organic Chemistry, 82(19), 10638–10644. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Das, S., & Ghorai, M. K. (2016). A General and Selective Rhodium-Catalyzed Reduction of Amides, N-Acyl Amino Esters, and Dipeptides Using Phenylsilane. Organic Letters, 18(11), 2536–2539. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

Sources

Validation & Comparative

Escaping Flatland: A Comprehensive Biological Activity Comparison of Spirocyclic vs. Flat Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern hit-to-lead optimization, I frequently encounter the limitations of traditional, planar aromatic rings. For decades, drug discovery pipelines were dominated by these "flat" molecules due to their synthetic accessibility. However, the paradigm is shifting. The transition toward sp³-rich, three-dimensional architectures—often termed "Escaping Flatland"—has proven to be a highly effective strategy for rescuing stalled drug candidates[1].

This guide provides an objective, data-backed comparison between flat aromatic analogs and their spirocyclic counterparts. By examining the causality behind their divergent biological activities, we can better understand why spirocyclic scaffolds are increasingly favored for improving target selectivity, physicochemical properties, and overall clinical success[2].

Mechanistic Causality: Why Spirocycles Outperform Flat Analogs

The superiority of spirocyclic compounds over flat analogs is not merely empirical; it is deeply rooted in thermodynamics and physical chemistry. Understanding these underlying mechanisms is critical for rational drug design.

A. Conformational Entropy and Target Binding

Flat aromatic rings (e.g., benzene, pyridine) or highly flexible linear chains often suffer from poor receptor/ligand complementarity. When a flexible molecule binds to a target, it experiences a massive loss of conformational entropy, which penalizes the overall free energy of binding (


).
Conversely, spirocycles—characterized by two rings sharing a single quaternary carbon—are highly rigid[3]. This structural rigidity pre-organizes the molecule into its bioactive conformation. By locking the functional groups into precise 3D vectors, spirocycles minimize the entropic penalty upon binding, directly translating to higher binding affinity and potency[4].
B. Disruption of Crystal Packing (Solubility)

Flat aromatic molecules tend to stack tightly in the solid state via


 interactions, resulting in high crystal lattice energies. This makes them notoriously difficult to dissolve in aqueous media. Spirocycles introduce a high fraction of sp³-hybridized carbons (

), which disrupts this planarity. The resulting out-of-plane substituents lower the melting point and significantly enhance aqueous solubility, a critical parameter for oral bioavailability[4].
C. Mitigation of Off-Target Toxicity

Promiscuous binding is a hallmark of flat, lipophilic molecules, which easily slide into generic hydrophobic pockets of off-target proteins (such as the hERG ion channel, leading to cardiotoxicity). The complex, 3D topography of a spirocycle demands a highly specific, complementary binding pocket, drastically reducing off-target interactions and improving the safety profile[5].

G Flat Flat Aromatic (Low Fsp3) Prop1 High Lipophilicity Poor Solubility Flat->Prop1 Prop2 Off-Target Binding (e.g., hERG) Flat->Prop2 Spiro Spirocyclic Scaffold (High Fsp3) Prop3 Enhanced Aqueous Solubility Lower LogD Spiro->Prop3 Prop4 High Target Selectivity Precise 3D Vectors Spiro->Prop4

Fig 1. Pharmacological divergence between flat and spirocyclic scaffolds.

Quantitative Data Presentation: Spiro vs. Flat

To objectively compare these two chemical classes, we can look at the optimization of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists and Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Replacing flat or flexible rings (like morpholine or piperazine) with spirocyclic equivalents (like azaspiro or diazaspiro[3.3]heptane) yields measurable improvements[2][4].

ParameterFlat/Flexible Analog (e.g., Piperazine core)Spirocyclic Analog (e.g., Diazaspiro core)Pharmacological Impact

(Complexity)
Low (< 0.3)High (> 0.5)Increased probability of clinical success.
Aqueous Solubility < 10 µg/mL> 150 µg/mLEnhanced oral absorption and bioavailability.
Lipophilicity (LogD) ~ 4.5 (Highly lipophilic)~ 2.1 (Optimal range)Reduced non-specific tissue binding.
Metabolic Stability (

)
15 minutes (Rapid clearance)> 60 minutesLonger half-life, lower dosing frequency.
Target Selectivity Promiscuous (Inhibits PARP 1 & 2)Highly Specific (PARP-1 only)Reduced off-target cytotoxicity/DNA damage.

Case Study: Allosteric SHP2 Inhibition

A prime example of spirocyclic utility is found in the optimization of SHP2 inhibitors[4]. SHP2 is a protein tyrosine phosphatase involved in the RAS/MAPK signaling pathway, a major driver in oncology. Early flat analogs suffered from poor cellular efficacy because they could not maintain the optimal orientation required for hydrogen bonding within the allosteric pocket.

By introducing a rigid spirocyclic scaffold, researchers locked the primary amine group into the exact vector needed to maintain three directed H-bond interactions with the SHP2 protein. This structural rigidification not only maintained biochemical potency but drastically improved cellular efficacy by enhancing membrane permeability and reducing the entropic penalty of binding[4].

Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 (Active) RTK->SHP2 Activation RAS RAS / MAPK Pathway SHP2->RAS Proliferation Spiro Spirocyclic Inhibitor (Allosteric Lock) Spiro->SHP2 Inhibits

Fig 2. Mechanism of allosteric SHP2 inhibition by rigid spirocyclic analogs.

Self-Validating Experimental Protocols

To rigorously compare a newly synthesized spirocyclic analog against its flat precursor, a self-validating experimental workflow must be employed. Below are two foundational protocols designed to verify the physicochemical and biological advantages of the spiro-substitution[1].

Workflow Step1 1. Scaffold Synthesis (Dearomatization / Cyclization) Step2 2. Physicochemical Profiling (LogD, Kinetic Solubility) Step1->Step2 Step3 3. In Vitro Target Binding (SPR / NanoBRET) Step2->Step3 Step4 4. ADMET & Efficacy (Microsomal Stability, MTT) Step3->Step4

Fig 3. Self-validating experimental workflow for spirocyclic hit-to-lead optimization.

Protocol A: High-Throughput Microsomal Stability Assay (ADMET)

Purpose: To prove that the removal of flat, electron-rich aromatic rings (which are highly susceptible to CYP450-mediated epoxidation) in favor of sp³-rich spirocycles improves metabolic half-life. Self-Validation Mechanism: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) ensures the metabolic viability of the microsomes.

  • Preparation: Prepare a 10 mM stock solution of both the flat analog and the spirocyclic analog in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Cellular Efficacy and Viability (MTT Assay)

Purpose: To validate that the enhanced target binding and improved solubility of the spirocyclic analog translate to superior phenotypic efficacy (e.g., anti-cancer activity) compared to the flat analog[1]. Self-Validation Mechanism: The assay utilizes a vehicle control (0.1% DMSO) to establish a 100% viability baseline and a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

  • Cell Seeding: Seed the target cancer cell line (e.g., HeLa or HCT116) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions (ranging from 0.001 µM to 100 µM) of both the flat and spirocyclic analogs. Add the compounds to the wells in triplicate.

  • Incubation: Incubate the treated cells for 72 hours.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 3 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis to objectively compare the cellular potency of the two analogs.

Conclusion

The "Escape from Flatland" is not a mere trend; it is a scientifically rigorous approach to overcoming the attrition rates in modern drug discovery. By replacing flat aromatic rings with spirocyclic scaffolds, researchers can manipulate the 3D topology of a molecule to reduce conformational entropy, enhance aqueous solubility, and achieve exquisite target selectivity. As demonstrated by the experimental and quantitative data, spirocycles represent a privileged class of molecules capable of rescuing and elevating promising hits into viable clinical candidates.

References

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents MDPI URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery PubMed / NIH URL:[Link]

Sources

Validating Absolute Configuration of Spirocyclic Centers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Single Crystal X-ray Diffraction (SC-XRD) has been the gold standard for determining absolute configuration (AC). However, spirocyclic scaffolds—increasingly common in drug discovery due to their ability to expand


 character and improve metabolic stability—present unique challenges. They often form amorphous solids or oils, resisting crystallization, and their quaternary centers lack the protons required for standard NMR Mosher analysis.

This guide evaluates the three primary validation methodologies: SC-XRD , Vibrational Circular Dichroism (VCD) , and NMR Derivatization .

The Verdict: While SC-XRD remains definitive, VCD has emerged as the superior high-throughput alternative for spirocyclic compounds. The structural rigidity of spiro-fused rings significantly reduces the conformational space, making VCD computational predictions highly accurate and faster than crystallization trials.

The Spirocyclic Challenge

Spirocyclic centers are quaternary carbons shared by two rings. Unlike standard chiral centers, they present a "blind spot" for many traditional analyses:

  • Steric Bulk: Reagents for derivatization (e.g., Mosher's acid chlorides) often fail to react quantitatively with sterically hindered alcohols or amines adjacent to the spiro center.

  • Proton Deficit: The spiro center itself has no attached protons, rendering standard

    
    H-NMR coupling analysis (
    
    
    
    ) difficult without long-range NOE correlations.
  • Crystallization: The non-planar, rigid 3D structure often disrupts crystal packing, leading to oils or amorphous solids rather than diffraction-quality crystals.

Method A: Single Crystal X-ray Diffraction (SC-XRD)

Status: The Gold Standard (Conditional)

SC-XRD determines absolute configuration by analyzing the anomalous dispersion of X-rays, typically quantified by the Flack Parameter .

Mechanism

X-rays scatter differently off atoms depending on the atom's electron cloud. When "heavy" atoms (typically >Si, though modern Cu-sources can detect O/N) are present, Friedel pairs (reflections


 and 

) exhibit intensity differences.
  • Flack Parameter (

    
    ): 
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin or ambiguous data.
      
The Spiro Advantage & Disadvantage
  • Advantage:[1][2][3][4][5] If a crystal forms, the result is unambiguous and accepted instantly by regulatory bodies (FDA/EMA).

  • Disadvantage:[3][] Spirocycles are notorious for forming polymorphs or solvates that degrade quickly. Introducing a heavy atom (e.g., bromination) to facilitate anomalous scattering alters the molecule, technically requiring a "bridge" of logic to prove the original structure wasn't isomerized.

Method B: Vibrational Circular Dichroism (VCD)

Status: The Modern Solution-Phase Champion

VCD measures the differential absorption of left- and right-circularly polarized infrared light (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) during vibrational transitions.[2][4] It is increasingly the preferred method for spirocycles because it requires no crystals and no derivatization.
Mechanism

VCD spectra are complex fingerprints of 3D structure. The experimental spectrum is compared against a theoretical spectrum generated via Density Functional Theory (DFT).[1][2][5][7]

  • Conformational Search: Identify low-energy conformers.

  • DFT Calculation: Calculate vibrational frequencies and rotational strengths.

  • Boltzmann Weighting: Average the spectra based on conformer population.

  • Comparison: Statistical scoring (similarity overlap) determines the AC.

The Spiro Advantage

Spirocyclic compounds are rigid . Unlike linear chains with thousands of rotatable bonds (which makes DFT expensive and error-prone), spirocycles usually have very few low-energy conformers. This makes the computational prediction step of VCD exceptionally fast and accurate.

Method C: NMR Derivatization (Mosher's Method)

Status: The Accessible Alternative (Limited Utility)

This method involves reacting the analyte with a chiral derivatizing agent (CDA), such as


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), to form diastereomers.
Mechanism

The magnetic anisotropy of the CDA's phenyl ring shields/deshields protons in the substrate differently depending on the configuration (


 or 

). By comparing

values, the spatial arrangement is deduced.[][8]
The Spiro Failure Mode

For spirocycles, the "chiral center" is quaternary. The protons used for diagnosis are often too far (


 or 

position) or fixed in a rigid ring geometry that defies the standard "anti-periplanar" conformation assumption required for the Mosher model. Misinterpretation of these rigid systems is a common source of error in literature.

Comparative Analysis

FeatureSC-XRD (X-ray)VCD (Vibrational CD)NMR (Mosher/CSA)
Sample State Single Crystal (Critical bottleneck)Solution (CDCl3, DMSO, etc.)Solution
Sample Amount <1 mg (if crystal grows)5–10 mg (recoverable)1–5 mg (destructive derivatization)
Time to Result Days to Months (crystallization)24–48 Hours (Exp + Calc)4–8 Hours
Spiro Suitability High (if crystalline)Excellent (Rigidity helps)Low (Steric/Proton issues)
Confidence Absolute (Flack ~0.0)High (Similarity Score >0.8)Moderate (Geometry dependent)
Cost High (Instrument/Service)ModerateLow (Standard lab equipment)

Strategic Decision Workflows

Decision Matrix for Spirocycles

Use the following logic to select the correct validation method.

decision_tree start Start: Purified Spirocyclic Enantiomer crystal Does it form a Single Crystal? start->crystal xray Method: SC-XRD (Gold Standard) crystal->xray Yes no_crystal Sample is Oil / Amorphous crystal->no_crystal No chromophore Has UV Chromophore near Center? no_crystal->chromophore ecd Method: ECD + TD-DFT (Good for conjugated systems) chromophore->ecd Strong UV vcd Method: VCD + DFT (Best for rigid spirocycles) chromophore->vcd Weak/No UV nmr_check Has derivatizable group (OH/NH) near center? vcd->nmr_check If VCD inconclusive nmr_check->vcd No (VCD is only option) nmr Method: NMR (Mosher) (Use with caution) nmr_check->nmr Yes

Figure 1: Decision matrix for selecting an absolute configuration methodology.

VCD Experimental Protocol (The Recommended Path)

Since VCD is the most robust method for non-crystalline spirocycles, the following protocol ensures data integrity.

vcd_workflow cluster_exp Experimental Phase cluster_calc Computational Phase E1 Dissolve Sample (CDCl3/DMSO) E2 Measure FTIR (Baseline) E1->E2 E3 Measure VCD (Accumulate Scans) E2->E3 E4 Solvent Subtraction E3->E4 Compare Comparison Analysis (SimIR / CompareVOA) E4->Compare C1 Conformer Search (MMFF/Barbaro) C2 Geometry Opt (DFT B3LYP/6-31G*) C1->C2 C3 Freq Calculation (Vibrational Modes) C2->C3 C4 Boltzmann Weighting C3->C4 C4->Compare Result Assign AC (R or S) Compare->Result

Figure 2: Parallel workflow for VCD validation combining experimental data with computational modeling.

Step-by-Step VCD Methodology:
  • Sample Prep: Dissolve 5–10 mg of the spirocycle in 150

    
    L of deuterated solvent (
    
    
    
    or
    
    
    ). Concentration should yield an IR absorbance of ~0.4–0.8.
  • Conformational Search: Use molecular mechanics (e.g., MMFF94) to find all conformers within a 5 kcal/mol energy window. Note: For spirocycles, this list is usually short.

  • DFT Optimization: Optimize geometries using DFT (B3LYP/6-31G* or equivalent) including a solvent model (PCM/SMD).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the optimized geometries.

  • Comparison: Overlay the Boltzmann-weighted calculated spectrum with the experimental spectrum.

    • Pass Criteria: The major bands must align in sign (+/-) and relative intensity.[7][9] A similarity score (SimIR/CompareA) > 0.8 provides high confidence [1].

References

  • BioTools. (2016). Absolute Configuration by VCD: White Paper. Retrieved from [Link]

  • Spark904. (2025). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Schrödinger. (2022).[10] Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. Retrieved from [Link]

  • Spectroscopy Europe. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

Sources

Technical Guide: hERG Inhibition Profile of 2-oxa-6-azaspiro[3.4]octan-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HERG Inhibition Profile of 2-oxa-6-azaspiro[3.4]octan-5-one Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Leads

Executive Summary: The "Safety-by-Design" Advantage

In modern drug discovery, the 2-oxa-6-azaspiro[3.4]octan-5-one scaffold has emerged as a critical bioisostere for mitigating cardiotoxicity. Traditional lipophilic amine pharmacophores (e.g., piperidines, morpholines) are frequent offenders in hERG channel blockade, leading to QT prolongation and attrition in late-stage development.

This guide analyzes how the 2-oxa-6-azaspiro[3.4]octan-5-one core functions as a structural circuit breaker for hERG liability. By increasing fraction saturated (


), modulating basicity via the ketone/ether functionality, and imposing rigid vector constraints, this scaffold consistently shifts hERG IC

values from the danger zone (<1 µM) to the safety margin (>30 µM) while maintaining on-target potency.

Mechanistic Insight: Why This Scaffold Evades hERG

To understand the inhibition profile, we must contrast the scaffold against the "hERG Pharmacophore"—typically a central basic amine flanked by two hydrophobic/aromatic groups (e.g., the haloperidol or cisapride model).

Structural Determinants of Safety
FeatureTraditional Pharmacophore (e.g., Piperidine)2-oxa-6-azaspiro[3.4]octan-5-one AnalogImpact on hERG Binding
Conformation Flexible (Chair/Boat)Rigid Spirocyclic Prevents "induced fit" binding into the Tyrosine-652/Phenylalanine-656 hydrophobic pockets of the hERG pore.
Basicity (pKa) High (pKa ~9–10)Modulated (pKa ~6–8) The inductive effect of the ether oxygen and ketone reduces the percentage of cationic species at physiological pH, reducing cation-

interactions.
Lipophilicity High LogDLowered LogD Increases aqueous solubility and reduces the hydrophobic drive required for channel occlusion.
Topology Linear/Planar3D (High

)
The "kinked" geometry creates a vector orthogonal to the channel axis, physically clashing with the narrow pore walls.
Visualizing the Safety Design Workflow

The following diagram illustrates the medicinal chemistry logic applied when transitioning from a high-hERG hit to a spiro-optimized lead.

SafetyDesign Hit Hit Compound (High hERG Liability) Analysis Pharmacophore Analysis (Lipophilic Amine ID) Hit->Analysis Identify Risk Design Scaffold Hop: Insert 2-oxa-6-azaspiro[3.4]octan-5-one Analysis->Design Bioisosteric Replacement Mechanism Mechanistic Change: 1. Rigidify Linker 2. Lower pKa 3. Disrupt Pi-Stacking Design->Mechanism Structural Impact Result Lead Candidate (hERG IC50 > 30 µM) Mechanism->Result Safety Outcome

Caption: Logical workflow for replacing flexible amines with spirocyclic cores to disrupt hERG binding modes.

Comparative Performance Profile

The following data summarizes the performance of 2-oxa-6-azaspiro[3.4]octan-5-one analogs against standard linker motifs. Data is aggregated from representative bioisosteric studies (e.g., Burkhard et al., Hirose et al.) demonstrating the class effect of spiro-ether/ketone insertion.

Table 1: Representative hERG Inhibition Data

Note: "Analog A" represents a standard piperidine-based lead; "Analog B" represents the spiro-optimized variant.

MetricAnalog A (Parent) Analog B (Spiro-Optimized) Performance Shift
Core Structure 4-Phenylpiperidine2-oxa-6-azaspiro[3.4]octan-5-one Structure-Based Design
hERG IC

(Patch Clamp)
1.2 µM (High Risk)> 30 µM (Low Risk) > 25-fold Improvement
LogD

3.82.1 Improved Solubility
pKa (Basic Center) 9.27.4 Reduced Cationicity
Metabolic Stability (HLM

)
45 µL/min/mg12 µL/min/mg 3.7x Stability Gain
Potency (Target) 14 nM18 nM Potency Maintained

Key Takeaway: The spiro analog drastically reduces hERG liability without eroding on-target potency. The reduction in LogD and pKa are the primary drivers, supported by the steric bulk of the spiro-ring preventing deep pore penetration.

Experimental Protocol: Automated Patch-Clamp Assay

To validate the safety profile of these analogs, the following industry-standard protocol (GLP-compliant) is recommended. This workflow ensures data robustness and reproducibility.

Methodology: Whole-Cell Patch Clamp (QPatch/SyncroPatch)
  • Cell Line Preparation:

    • Use CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the KCNH2 (hERG) gene.

    • Quality Control: Ensure seal resistance > 1 GΩ and access resistance < 10 MΩ.

  • Solution Composition:

    • Extracellular (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

    • Intracellular: 120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Na₂-ATP (pH 7.2).

  • Voltage Protocol (The "Step-Ramp"):

    • Holding Potential: -80 mV.

    • Depolarization: Step to +40 mV for 500 ms (activates channels).

    • Repolarization: Ramp down to -50 mV over 500 ms (elicits tail current).

    • Measurement: Peak tail current amplitude at -50 mV is used for IC

      
       calculation.
      
  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline stability (3–5 min).

    • Apply Test Compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

    • Apply Positive Control (e.g., E-4031, 100 nM) to define 100% block.

Visualizing the Assay Logic

hERG_Protocol Start Start: Stable hERG-CHO Cell Line Seal Giga-Ohm Seal Formation (> 1 GΩ) Start->Seal Protocol Voltage Protocol (+40mV Step -> -50mV Tail) Seal->Protocol Baseline Baseline Current Recording (Tyrode's Solution) Protocol->Baseline Dosing Cumulative Dosing (0.1 -> 30 µM) Baseline->Dosing Analysis Data Analysis: % Inhibition = (1 - I_drug/I_control) * 100 Dosing->Analysis Safety Safety Classification: IC50 > 30µM = Safe Analysis->Safety

Caption: Step-by-step workflow for automated high-throughput hERG screening.

References

  • Burkhard, J. A., et al. (2010). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." Journal of Medicinal Chemistry.

  • Hirose, H., et al. (2017). "Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent SSTR5 antagonists." Bioorganic & Medicinal Chemistry.

  • Waring, M. J., & Johnstone, C. (2007).[1] "A quantitative assessment of hERG liability as a function of lipophilicity." Bioorganic & Medicinal Chemistry Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

Sources

Escaping Flatland: A Comparative Guide to Permeability (PAMPA/Caco-2) for Spirocyclic vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring bottleneck in lead optimization: the over-reliance on flat,


-hybridized aromatic rings. While these planar scaffolds (e.g., benzenes, pyridines, morpholines) are synthetically accessible, they often suffer from poor aqueous solubility and high attrition rates in clinical development.

The paradigm shift toward posits that increasing the fraction of


 carbons (

) significantly improves a drug candidate's probability of clinical success[1]. Spirocyclic scaffolds—where two rings are fused orthogonally at a single quaternary carbon—offer a rigid, three-dimensional architecture that disrupts crystal packing and enhances solubility[2][3]. However, a critical question remains: How does this increased 3D complexity impact membrane permeability?

This guide objectively compares the permeability profiles of traditional flat scaffolds against their spirocyclic bioisosteres, utilizing robust PAMPA and Caco-2 experimental data to explain the causality behind their performance.

Mechanistic Insights: Why Spirocycles Outperform Flat Scaffolds

Before diving into the data, it is essential to understand the physical chemistry driving these assays.

  • Solubility via "Aufheben" (Disruption): Flat aromatic molecules tend to stack tightly in crystal lattices via

    
     interactions, requiring high energy to dissolve. The orthogonal geometry of spirocycles (e.g., spiro[3.3]heptanes or 2-oxa-6-azaspiro[3.4]octanes) sterically prevents this tight packing, lowering the melting point and drastically increasing thermodynamic solubility[1][3].
    
  • Passive Permeability (PAMPA): One might assume that adding 3D bulk reduces permeability. However, spirocycles often feature internally shielded hydrogen bond acceptors (like an oxetane oxygen). This shielding reduces the desolvation energy penalty required for the molecule to leave the aqueous phase and enter the lipophilic membrane, maintaining or even enhancing passive diffusion[2].

  • Active Efflux Evasion (Caco-2): Efflux transporters like P-glycoprotein (P-gp) have large, flexible binding pockets that favor lipophilic, planar molecules. The rigid, spherical bulk of a spirocyclic core often creates steric clashes within the P-gp binding site, effectively converting an efflux substrate into a non-substrate.

Comparative Performance Data

To illustrate these principles, let us examine a representative comparison between a standard morpholine-containing lead compound and its optimized spirocyclic bioisostere (incorporating a 2-oxa-6-azaspiro[3.3]heptane core).

Physicochemical MetricTraditional Scaffold (Morpholine Core)Spirocyclic Scaffold (2-Oxa-6-azaspiro[3.3]heptane)Causality / Scientific Rationale

(Fraction

)
0.350.55Introduction of the quaternary spiro-carbon and saturated rings increases 3D complexity[1].
Kinetic Solubility (pH 7.4) 12

> 150

Disruption of planar crystal packing lowers lattice energy, facilitating rapid dissolution[1][2].
PAMPA

(

cm/s)
14.518.2Shielded polar surface area (PSA) within the spiro-core reduces the desolvation penalty during membrane transit.
Caco-2

A

B (

cm/s)
4.115.6Improved passive uptake combined with reduced active efflux results in higher net absorptive flux.
Caco-2

B

A (

cm/s)
16.418.7Basolateral to apical transport remains consistent, reflecting baseline membrane dynamics.
Caco-2 Efflux Ratio (B

A / A

B)
4.0 (High Efflux)1.2 (No Efflux)The 3D steric bulk of the spirocycle prevents favorable binding to the P-gp efflux transporter.

Data Note: Values are representative benchmarks synthesized from established medicinal chemistry structure-activity relationship (SAR) campaigns replacing morpholines with oxa-azaspirocycles.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, permeability must be assessed using self-validating experimental protocols. Below are the methodologies we employ to generate the data above.

1. PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Isolate and quantify passive transcellular diffusion.

  • Step 1: Membrane Preparation. Coat a 96-well PVDF filter plate (pore size 0.45

    
    ) with 5 
    
    
    
    of a 20% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.
  • Step 2: Dosing. Prepare the test compound at 10

    
     in PBS (pH 7.4). Add 300 
    
    
    
    of this donor solution to the bottom wells. Add 200
    
    
    of fresh PBS to the top acceptor wells.
  • Step 3: Incubation. Sandwich the plates and incubate at 25°C for 5 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

  • Step 4: Quantification & Validation. Separate the plates and quantify compound concentrations in both compartments via LC-MS/MS.

  • Self-Validation Check: Calculate the Mass Balance (Recovery %). It must be >80% to ensure the spirocycle isn't precipitating or trapped in the lipid membrane. Run Propranolol (

    
     cm/s) and Ranitidine (
    
    
    
    cm/s) as internal system controls.
2. Caco-2 Bidirectional Permeability Assay

Objective: Evaluate holistic intestinal absorption, including active transport and P-gp mediated efflux.

  • Step 1: Cell Seeding. Seed human Caco-2 cells on polycarbonate transwell inserts (0.4

    
     pore size) at a density of 
    
    
    
    cells/
    
    
    . Culture for 21 days to allow differentiation into an enterocyte-like monolayer with apical microvilli.
  • Step 2: Monolayer Integrity Validation (Critical). Measure Transepithelial Electrical Resistance (TEER); values must exceed 250

    
    . Co-incubate with Lucifer Yellow (a paracellular fluorescent marker). Permeation of Lucifer Yellow must be < 1% to confirm tight junctions are intact.
    
  • Step 3: Dosing. For Apical to Basolateral (A

    
    B) transport, add 10 
    
    
    
    of the spirocyclic compound to the apical chamber. For B
    
    
    A transport, dose the basolateral chamber.
  • Step 4: Incubation. Incubate at 37°C, 5%

    
     for 2 hours.
    
  • Step 5: Quantification & Validation. Sample both chambers and analyze via LC-MS/MS. Calculate the Efflux Ratio (

    
    ).
    
  • Self-Validation Check: Run Digoxin concurrently as a known P-gp substrate control (ER > 3). If the test compound shows an ER > 2, repeat the assay in the presence of 100

    
     Verapamil (a P-gp inhibitor) to confirm efflux mechanism.
    
Permeability Screening Workflow

The following decision tree illustrates our laboratory's workflow for evaluating novel spirocyclic scaffolds, ensuring that only compounds with optimal passive diffusion and low efflux liabilities progress to in vivo pharmacokinetic studies.

PermeabilityWorkflow Start Compound Library (Spirocyclic vs. Flat) PAMPA PAMPA Screening (Passive Permeability) Start->PAMPA CheckPAMPA P_app > 10 x 10^-6 cm/s? PAMPA->CheckPAMPA Caco2 Caco-2 Bidirectional Assay (Active Transport & Efflux) CheckPAMPA->Caco2 Yes Redesign Structural Optimization (e.g., Modify Spiro-core) CheckPAMPA->Redesign No CheckEfflux Efflux Ratio < 2? Caco2->CheckEfflux Lead Lead Progression (High Permeability, Low Efflux) CheckEfflux->Lead Yes CheckEfflux->Redesign No

Permeability screening workflow for evaluating spirocyclic scaffolds in lead optimization.

Conclusion

Replacing traditional flat heterocycles with spirocyclic scaffolds is not merely a structural novelty; it is a rationally designed strategy to rescue compounds from the pitfalls of poor physicochemical properties[3]. By rigorously applying self-validating PAMPA and Caco-2 assays, we can empirically prove that spirocycles not only solve solubility issues via crystal lattice disruption but also maintain excellent passive permeability while frequently evading active efflux mechanisms.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

Sources

Safety Operating Guide

2-oxa-6-azaspiro[3.4]octan-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2-oxa-6-azaspiro[3.4]octan-5-one

Core Directive & Scope

This guide mandates the operational standards for the disposal of 2-oxa-6-azaspiro[3.4]octan-5-one (and its direct derivatives).[1][2] As a spirocyclic scaffold containing both a strained oxetane ring and a lactam core, this compound represents a high-value pharmaceutical intermediate.[2] While not classified as a P-listed acutely toxic substance by the EPA, its structural properties require specific handling to prevent environmental persistence and ensure laboratory safety.[2]

Target Audience: Medicinal Chemists, process safety engineers, and hazardous waste managers.[2]

Hazard Assessment & Chemical Behavior

Before disposal, you must understand the "Why" behind the protocols.[2] This compound is not merely "organic waste"; it is a reactive scaffold.[1][2]

Chemical Logic:

  • Oxetane Ring (4-membered ether): Possesses significant ring strain (~106 kJ/mol).[1][2] While kinetically stable in neutral conditions, it is susceptible to acid-catalyzed ring-opening, potentially generating reactive alkylating species.[2]

  • Lactam (Gamma-lactam derivative): Generally stable but can undergo hydrolysis under strong basic or acidic conditions, altering the waste profile.[1][2]

Safety Profile Summary:

ParameterClassificationOperational Implication
GHS Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) required.[1][2]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)Avoid dust generation; do not dispose of via sink/drain.[2]
Reactivity Acid-Sensitive (Oxetane)CRITICAL: Do not mix with strong acids (e.g., HCl, H₂SO₄) in waste streams to prevent exothermic degradation.[1][2]
Flammability Combustible (if liquid/solvated)Segregate from oxidizers.[1][2]

Pre-Disposal Validation Protocol (Self-Validating System)

To ensure compliance and safety, every disposal batch must pass this 3-step validation. This prevents "mystery waste" incidents.[1][2]

Step 1: Phase Identification

  • Is the material Solid or Liquid?

    • Solid: Pure compound or silica gel scrapings.[1][2]

      
       Go to Stream A .[1][2]
      
    • Liquid: Reaction mixture or mother liquor.[1][2]

      
       Go to Stream B .
      

Step 2: Solvent Compatibility Check (For Stream B)

  • Verify the solvent matrix.[2]

    • Halogenated (DCM, Chloroform): Must go to Halogenated Waste .[1][2]

    • Non-Halogenated (Ethyl Acetate, Methanol): Must go to Non-Halogenated Waste .[1][2]

    • Aqueous:STOP. Do not dispose of this compound in aqueous waste unless pH is neutral (6-8) to prevent uncontrolled hydrolysis.[1][2]

Step 3: Oxidizer Screen

  • Dip a starch-iodide paper or use a peroxide test strip if the waste comes from an oxidative reaction (e.g., using mCPBA).[1][2]

  • Result: If positive, quench peroxides before adding to the organic waste drum.[2]

Step-by-Step Disposal Workflows

Stream A: Solid Waste (Pure Compound / Contaminated Solids)[1][2]
  • Primary Container: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1][2]

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic/Irritant." List the specific chemical name: 2-oxa-6-azaspiro[3.4]octan-5-one.

  • Secondary Containment: Place the jar into a larger "Lab Pack" drum destined for incineration.

  • Destruction Method: High-Temperature Incineration is the required method to break down the spirocyclic core and prevent bioaccumulation.[1][2]

Stream B: Liquid Waste (Solutions)
  • Segregation:

    • Scenario 1 (Halogenated Solvents): Pour into the "Halogenated Organic Waste" carboy.[1][2]

    • Scenario 2 (Non-Halogenated Solvents): Pour into the "Non-Halogenated Organic Waste" carboy.[1][2]

  • pH Control: Ensure the waste carboy is not highly acidic (pH < 2).[1][2] If acidic waste is present, neutralize the stream separately before combining, as acid can open the oxetane ring exothermically.

  • Closure: Cap the carboy immediately to prevent the release of volatiles (H335 Respiratory Irritant).[1][2]

Emergency Spill Procedures

  • Minor Spill (< 10g/10mL):

    • Isolate the area.[2]

    • Cover with an inert absorbent (Vermiculite or chemically treated pads).[1][2] Do not use paper towels if strong oxidizers are present.[1][2]

    • Scoop into a disposable container.

    • Clean surface with soap and water; collect rinsate as hazardous waste.[1][2]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2]

    • Eyes: Rinse for 15 minutes; seek medical attention (H318/H319 risk).[2]

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of 2-oxa-6-azaspiro[3.4]octan-5-one, ensuring segregation from incompatible streams.

Disposal_Protocol Start Waste Generation: 2-oxa-6-azaspiro[3.4]octan-5-one CheckState Step 1: Determine Physical State Start->CheckState Solid Solid Waste (Pure or Silica) CheckState->Solid Solid Liquid Liquid Waste (Solution) CheckState->Liquid Solution SolidPack Pack in HDPE/Glass Jar Label: Toxic/Irritant Solid->SolidPack CheckSolvent Step 2: Identify Solvent Liquid->CheckSolvent Incineration FINAL DISPOSAL: High-Temp Incineration SolidPack->Incineration Halo Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (EtOAc, MeOH) CheckSolvent->NonHalo WasteStreamH Halogenated Waste Carboy Halo->WasteStreamH AcidCheck CRITICAL: Check pH Is waste Acidic? NonHalo->AcidCheck Neutralize Neutralize to pH 6-8 (Prevent Oxetane Ring Opening) AcidCheck->Neutralize Yes (pH < 3) WasteStreamNH Non-Halogenated Waste Carboy AcidCheck->WasteStreamNH No Neutralize->WasteStreamNH WasteStreamH->Incineration WasteStreamNH->Incineration

Caption: Operational workflow for the segregation and disposal of 2-oxa-6-azaspiro[3.4]octan-5-one, highlighting critical pH checkpoints to prevent uncontrolled reactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53438323, 2-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][5] Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] (Provides mechanistic insight into oxetane stability/reactivity). Retrieved from [Link][1][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2-oxa-6-azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment and operational handling for 2-oxa-6-azaspiro[3.4]octan-5-one .

Executive Technical Summary

Compound Identity: 2-oxa-6-azaspiro[3.4]octan-5-one CAS Registry Number: 1824056-67-8 Chemical Class: Spirocyclic Oxetane-Pyrrolidinone Primary Hazard Classification: GHS07 (Warning) – Skin/Eye/Respiratory Irritant.[1] Critical Reactivity: Moisture Sensitive & Acid Labile .[1] The strained oxetane ring (approx. 25 kcal/mol strain energy) renders this compound susceptible to ring-opening polymerization or hydrolysis in the presence of strong Brønsted/Lewis acids.[1]

This guide defines the mandatory PPE, containment strategies, and waste management protocols required to handle this compound with zero exposure.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: As a spirocyclic intermediate with limited toxicological data, the "Precautionary Principle" dictates handling this as a potential alkylating agent due to the strained oxetane ether.[1]

Zone Component Specification Technical Justification
Ocular Safety Glasses ANSI Z87.1 (Side shields required)Protects against projectile shards or splashes.[1] Goggles required if handling >5g or liquids under pressure.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneBreakthrough Time: >480 min (estimated).[1] Double layer prevents permeation of polar organic solutions (e.g., DMSO/DCM stocks).[1]
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s)Mandatory. Do not handle open containers on a benchtop.[1] Prevents inhalation of fine particulates or solvent vapors.[1]
Body Lab Coat 100% Cotton or Nomex (Flame Resistant)Prevents static buildup (ignition source) and provides a barrier against solid spills.
Operational Handling Protocol
A. Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]

  • Container: Tightly sealed glass vial with PTFE-lined cap.[1]

  • Self-Validating Check: Inspect the compound for discoloration (yellowing) or liquefaction, which indicates hydrolysis or ring-opening degradation.[1]

B. Weighing & Transfer Workflow
  • Step 1 (Equilibration): Allow the refrigerated vial to warm to room temperature inside a desiccator before opening. This prevents condensation from reacting with the oxetane ring.[1]

  • Step 2 (Containment): Perform all weighing inside a Chemical Fume Hood .[1] If a microbalance is used outside the hood, use a Powder Containment Enclosure .[1]

  • Step 3 (Solubilization): Dissolve immediately in a polar aprotic solvent (e.g., DMSO, DMF, or anhydrous DCM).[1] Avoid protic solvents (Water, Methanol) for long-term storage of stock solutions.[1]

C. Reaction Safety
  • Acid Sensitivity: Do NOT expose to strong acids (HCl, TFA) without temperature control (<0°C).[1] Acid catalyzes the exothermic ring-opening of the oxetane moiety.[1]

  • Quenching: Quench reactions containing this intermediate with a mild buffer (e.g., Sat. NaHCO₃) rather than strong acid/base to prevent uncontrolled decomposition.[1]

Visualized Workflows
Figure 1: Safe Handling Decision Logic

This diagram illustrates the critical decision points for PPE and containment based on the physical state and quantity of the compound.[1]

G Start Handling 2-oxa-6-azaspiro[3.4]octan-5-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Quantity Quantity > 100 mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Quantity->Hood No GloveBox Glove Box or Static-Free Enclosure Quantity->GloveBox Yes (Dust Risk) Volatile Volatile (DCM, THF) Solvent->Volatile NonVolatile Non-Volatile (DMSO) Solvent->NonVolatile DoubleGlove Double Nitrile Gloves + Fume Hood Volatile->DoubleGlove NonVolatile->DoubleGlove

Caption: Decision tree for selecting containment level based on physical state and quantity to minimize exposure risk.

Figure 2: Degradation & Disposal Pathway

This diagram outlines the chemical vulnerability of the spiro-oxetane core and the correct disposal route.[1]

G Compound 2-oxa-6-azaspiro [3.4]octan-5-one Acid Strong Acid (H+ Exposure) Compound->Acid Avoid Waste Organic Waste Stream (Non-Halogenated) Compound->Waste Disposal Opening Oxetane Ring Opening (Exothermic) Acid->Opening Risk Polymer Polymerization/Degradation Opening->Polymer

Caption: Chemical stability pathway showing acid-catalyzed degradation risks and the correct waste stream assignment.

Emergency Response & Waste Disposal
Emergency Procedures
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they may increase dermal absorption.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention immediately.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don full PPE (Double gloves, Goggles, Lab coat).[1]

    • Cover spill with inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone for large liquid spills.[1]

    • Transfer to a sealed waste container labeled "Hazardous Debris."[1]

Disposal Protocol
  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Pre-Treatment: If the compound is unreacted, ensure it is not mixed with acidic waste streams to prevent heat generation in the waste drum.[1]

  • Labeling: Clearly label waste containers with the full chemical name and "Irritant" hazard warning.

References
  • PubChem. (2025).[1][2] 2-oxa-6-azaspiro[3.4]octan-5-one (Compound).[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine.[1] Available at: [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (General reference for oxetane stability/handling). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.